molecular formula C9H7ClN2 B1286903 3-Chloroisoquinolin-5-amine CAS No. 58142-49-7

3-Chloroisoquinolin-5-amine

Cat. No.: B1286903
CAS No.: 58142-49-7
M. Wt: 178.62 g/mol
InChI Key: ZITUQCQEDBPHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITUQCQEDBPHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587806
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-49-7
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloroisoquinolin-5-amine (CAS: 58142-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides an in-depth technical overview of 3-Chloroisoquinolin-5-amine, a heterocyclic compound with significant applications in synthetic and medicinal chemistry. This guide details its chemical and physical properties, predicted spectroscopic data, a detailed synthesis protocol, and its reactivity. It serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate for constructing complex molecular architectures and Active Pharmaceutical Ingredients (APIs).[1]

General and Physicochemical Properties

This compound is a substituted isoquinoline that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a reactive chlorine atom and an amine group on the isoquinoline core, makes it a versatile precursor for a wide range of chemical transformations.[1]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 58142-49-7[2][3]
Molecular Formula C₉H₇ClN₂[2][3]
Molecular Weight 178.62 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 5-Amino-3-chloroisoquinoline, 3-Chloro-5-isoquinolinamine[2][3]
InChIKey ZITUQCQEDBPHMJ-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical Form Solid
Melting Point 175 - 177 °C[4]
Boiling Point 372.6 °C at 760 mmHg[3]
Density 1.363 - 1.4 g/cm³[2][3]
Flash Point 179.1 °C[2][3]
XLogP3 2.4[3]
PSA 38.91 Ų[2]
Refractive Index 1.712[2][3]
Storage Temperature 2-8°C, protect from light[5]

Spectroscopic Properties

While specific spectra are not publicly available, the structural features of this compound allow for the prediction of its characteristic spectroscopic data, which are essential for its identification and characterization.

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Characteristics
¹H NMR Aromatic protons on the isoquinoline ring would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic carbons would show signals in the range of ~110-150 ppm. The carbon bearing the chlorine atom (C3) would be deshielded, while the carbon attached to the amino group (C5) would be shielded relative to unsubstituted isoquinoline.
IR Spectroscopy Characteristic peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretching vibration (approx. 600-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the reduction of a nitro precursor, 3-chloro-5-nitro-isoquinoline.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from established chemical synthesis methods.[4]

1. Reaction Setup:

  • Suspend 3-chloro-5-nitro-isoquinoline (0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).[4]

  • Heat the mixture to 60°C while stirring.[4]

2. Reduction:

  • Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.[4]

  • After the addition is complete, continue stirring for an additional 2 hours.[4]

  • Allow the reaction mixture to stand overnight at room temperature.[4]

3. Work-up and Isolation:

  • Make the reaction mixture alkaline using a 20% w/v aqueous sodium hydroxide solution.[4]

  • Filter the resulting mixture. The solid residue contains the product.[4]

  • Dry the filter cake overnight in a vacuum oven at 50°C over silica gel.[4]

4. Purification:

  • Extract the dried cake three times with ether under reflux.[4]

  • Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and evaporate the ether to yield the final product, this compound.[4] The reported melting point of the product is 175-177°C.[4]

G Synthesis Workflow of this compound start 3-chloro-5-nitro-isoquinoline reaction Reduction (60-70°C, 2h) start->reaction reagents Iron (Fe) powder Glacial Acetic Acid Water reagents->reaction workup Alkalinization (NaOH) Filtration reaction->workup extraction Ether Extraction Charcoal Treatment workup->extraction product This compound extraction->product

Synthesis of this compound.

Reactivity and Applications

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the amine group at the 5-position and the chlorine atom at the 3-position. This dual reactivity makes it a highly valuable intermediate in medicinal chemistry for the synthesis of APIs.[1]

  • Amine Group Reactivity: The amino group (-NH₂) at the C5 position can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains that are often crucial for modulating a drug's biological activity and pharmacokinetic properties.[1]

  • Chloro Group Reactivity: The chlorine atom at the C3 position acts as a leaving group in nucleophilic aromatic substitution reactions.[6] More significantly, it is an ideal handle for modern metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex, polycyclic drug candidates.[1]

The isoquinoline nucleus itself is a privileged scaffold found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.

G Key Reactivity Pathways cluster_amine Reactions at 5-Amine cluster_chloro Reactions at 3-Chloro start This compound acylation N-Acylation / N-Sulfonylation start->acylation RCOCl alkylation N-Alkylation start->alkylation R-X suzuki Suzuki Coupling (C-C bond) start->suzuki Ar-B(OH)₂ Pd catalyst buchwald Buchwald-Hartwig (C-N bond) start->buchwald R₂NH Pd catalyst

General reactivity of the title compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).

Table 4: GHS Hazard and Precautionary Statements

Classification Code Statement Reference
Hazard H302Harmful if swallowed.[7]
H311Toxic in contact with skin.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H412Harmful to aquatic life with long lasting effects.[7]
Precautionary P264Wash skin thoroughly after handling.[7]
P270Do not eat, drink or smoke when using this product.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Table 5: Handling and Storage Recommendations

Aspect Recommendation Reference
Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection.[3][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Recommended storage temperature is 2-8°C.[3][5][8]
First Aid (Inhalation) Move person into fresh air.[8]
First Aid (Skin Contact) Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
First Aid (Eye Contact) Rinse cautiously with water for several minutes.[7]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloroisoquinolin-5-amine (CAS No: 58142-49-7). The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery, where this compound serves as a valuable heterocyclic building block.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Melting Point 175 - 177 °C[2]
Boiling Point 372.6 °C at 760 mmHg[1][3]
pKa (Predicted) 2.14 ± 0.43[4]
LogP (XLogP3) 2.4[1]
Density (Predicted) 1.4 ± 0.1 g/cm³[1]
Polar Surface Area (PSA) 38.9 Ų[1]
Flash Point 179.1 ± 23.7 °C[1]
Refractive Index (Predicted) 1.712[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the experimental protocols for the synthesis of this compound and general procedures for the determination of key physicochemical properties.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 3-chloro-5-nitroisoquinoline.[2]

Materials:

  • 3-chloro-5-nitroisoquinoline

  • Glacial acetic acid

  • Water

  • Powdered iron

  • 20% w/v aqueous sodium hydroxide solution

  • Ether

  • Anhydrous sodium sulphate

  • Charcoal

  • Silica gel

Procedure:

  • Suspend 3-chloro-5-nitroisoquinoline (0.1170 mole) in glacial acetic acid (160 ml).

  • Add water (160 ml) while raising the temperature of the mixture to 60°C.

  • Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60° and 70°C.

  • Continue stirring for 2 hours after the complete addition of iron.

  • Allow the reaction mixture to stand overnight.

  • Make the mixture alkaline with a 20% w/v aqueous sodium hydroxide solution and filter.

  • Dry the residue overnight over silica gel in a vacuum oven at 50°C.

  • Break up the dried cake and extract it three times with ether under reflux.

  • Boil the ether extract with charcoal, dry over anhydrous sodium sulphate, and filter.

  • Evaporate the ether to yield 3-chloro-5-amino-isoquinoline.[2]

2.2. General Protocol for Melting Point Determination

The melting point of a solid is a key indicator of its purity. A common method for its determination is using a melting point apparatus.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

2.3. General Protocol for pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a standard method for its determination.

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

2.4. General Protocol for LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is a classical approach for its determination.

Procedure:

  • Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

  • Dissolve a known amount of this compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification A Suspend 3-chloro-5-nitroisoquinoline in glacial acetic acid and water B Heat to 60-70°C A->B Heat C Add powdered iron B->C Maintain Temp D Stir for 2 hours C->D E Make alkaline with NaOH and filter D->E After standing overnight F Dry residue E->F G Extract with ether F->G H Treat with charcoal and dry over Na2SO4 G->H I Evaporate ether H->I J This compound I->J

References

An In-depth Technical Guide to 3-Chloroisoquinolin-5-amine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-Chloroisoquinolin-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined as follows. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C9H7ClN2[1][2]
Molecular Weight 178.62 g/mol [1][2]
Exact Mass 178.029770 u[1]

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound are not available in the provided search results. These properties are typically determined through techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure of this compound and its fundamental molecular properties.

This compound This compound Molecular_Formula Molecular Formula C9H7ClN2 This compound->Molecular_Formula Determines Molecular_Weight Molecular Weight 178.62 g/mol Molecular_Formula->Molecular_Weight Calculates to

References

Navigating the Solubility Landscape of 3-Chloroisoquinolin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloroisoquinolin-5-amine, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific experimental data in public literature, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents an illustrative solubility profile in a range of common organic solvents. This guide is intended to be an essential resource for scientists and researchers engaged in the development and handling of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like"[1]. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, possessing a polar amino group and a nitrogen-containing heterocyclic ring system, alongside a nonpolar chlorinated aromatic core. Its solubility in a given organic solvent will, therefore, depend on the balance of these polar and nonpolar interactions.

Generally, amines and heterocyclic compounds like isoquinoline are soluble in a variety of organic solvents[2][3][4][5]. Aromatic amines, in particular, tend to be soluble in aromatic solvents, while the presence of the polar amino group can also confer some solubility in polar solvents[1].

Key Structural Considerations for this compound:

  • Isoquinoline Ring: The aromatic nature of the isoquinoline ring system contributes to favorable van der Waals interactions with nonpolar and aromatic solvents.

  • Amino Group (-NH2): This primary amine group is capable of hydrogen bonding, which can enhance solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, slightly increasing the overall polarity of the molecule.

Based on these features, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Illustrative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound is not widely available, the following table presents a hypothetical but realistic solubility profile based on the theoretical principles discussed above. These values are intended for illustrative purposes to guide solvent selection and should be experimentally verified for any critical application.

SolventSolvent TypePredicted Solubility (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
N,N-Dimethylformamide (DMF)Polar Aprotic> 200
Dichloromethane (DCM)Moderately Polar50 - 100
ChloroformModerately Polar50 - 100
Tetrahydrofuran (THF)Polar Aprotic20 - 50
AcetonePolar Aprotic10 - 20
Ethyl AcetateModerately Polar5 - 10
EthanolPolar Protic5 - 10
MethanolPolar Protic2 - 5
AcetonitrilePolar Aprotic1 - 5
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following section details several widely accepted methods for determining the solubility of organic compounds in organic solvents.

General Experimental Workflow

The determination of solubility typically follows a standardized workflow to ensure accurate and reproducible results. The diagram below illustrates the key steps involved.

G General Workflow for Solubility Determination cluster_quant Quantification Methods A Compound & Solvent Selection B Preparation of Saturated Solution (e.g., Shake-Flask Method) A->B C Equilibration B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification of Solute in Supernatant D->E Q1 Gravimetric E->Q1 Q2 UV-Vis Spectroscopy E->Q2 Q3 HPLC E->Q3 F Data Analysis & Solubility Calculation Q1->F Q2->F Q3->F

A generalized workflow for the experimental determination of solubility.
Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using one of the methods described below.

Quantification Methods

This method is straightforward but generally less sensitive than spectroscopic or chromatographic techniques.

Methodology:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Once the solvent has completely evaporated, dry the dish containing the solid residue in a vacuum oven until a constant weight is achieved.

  • The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.

  • Calculate the solubility in g/L or mg/mL.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not decompose in the chosen solvent. The isoquinoline ring system is expected to have a strong UV absorbance.

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Based on the isoquinoline structure, the λmax is likely to be in the range of 250-350 nm.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Analyze Sample: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that may degrade.

Methodology:

  • Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water with a suitable buffer (e.g., ammonium acetate or formic acid) is a good starting point for aromatic amines. Detection can be performed using a UV detector at the λmax determined previously.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a solvent compatible with the initial mobile phase conditions. Inject a fixed volume of each standard and create a calibration curve by plotting the peak area against concentration.

  • Analyze Sample: Dilute the filtered saturated solution with a known volume of a suitable solvent. Inject a fixed volume of the diluted sample into the HPLC system.

  • Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve using the measured peak area. Calculate the solubility of the original saturated solution by multiplying this concentration by the dilution factor.

Visualizing Solubility Principles

The "like dissolves like" principle can be visualized as a logical relationship between the properties of the solute and the solvent. The following diagram illustrates this concept for this compound.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Organic Solvents cluster_interaction Interaction & Solubility Solute Moderately Polar P_Features Polar Groups: - Amino (-NH2) - Heterocyclic N Solute->P_Features NP_Features Nonpolar Groups: - Aromatic Rings - Chloro (-Cl) Solute->NP_Features Polar Polar (e.g., DMSO, Ethanol) P_Features->Polar Strong Interaction (H-bonding, Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) P_Features->Nonpolar Weak Interaction NP_Features->Polar Weak Interaction NP_Features->Nonpolar Strong Interaction (van der Waals) High_Sol High Solubility Polar->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol for this solute

The interplay of molecular features and solvent polarity in determining solubility.

Conclusion

While quantitative solubility data for this compound is not readily found in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the fundamental principles of solubility. This technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to accurately determine the solubility of this important compound. The illustrative data and workflow diagrams serve as a practical starting point for laboratory investigations, enabling more informed decisions in process development, formulation, and quality control.

References

Technical Guide: Spectroscopic Data for 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisoquinolin-5-amine is a substituted isoquinoline derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standard experimental protocols for data acquisition.

Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established principles of spectroscopic analysis for aromatic amines, chloro-substituted heterocycles, and isoquinoline derivatives, supplemented by predicted data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~8.5s1HH-1
~7.8d1HH-8
~7.6t1HH-7
~7.4s1HH-4
~7.0d1HH-6
~5.0br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Carbon Assignment
~152C-3
~148C-5
~145C-8a
~130C-7
~128C-4a
~125C-1
~120C-8
~115C-4
~110C-6

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
178/180High[M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
143Moderate[M-Cl]⁺
116Moderate[M-Cl-HCN]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, two bandsN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring) and C=C stretch (aromatic)
1500-1400Medium to StrongAromatic C=C stretch
1335-1250StrongAromatic C-N stretch[1]
850-550Medium to StrongC-Cl stretch

Detailed Methodologies

The following are detailed protocols for the key experiments that would be used to generate the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

      • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation and Method:

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • EI Conditions:

      • Ionization Energy: 70 eV.

      • Source Temperature: 200-250 °C.

    • ESI Conditions (Positive Ion Mode):

      • Solvent Flow Rate: 0.1-0.5 mL/min.

      • Nebulizing Gas: Nitrogen.

      • Capillary Voltage: 3-5 kV.

      • Drying Gas Temperature: 250-350 °C.

3. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid State):

    • KBr Pellet Method: 1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • Instrumentation and Method:

    • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualization

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel organic compound like this compound.

G Synthesis Synthesis of this compound Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR Further_Use Further Use in Research (e.g., Drug Development) Characterization->Further_Use

General workflow for synthesis and characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloroisoquinolin-5-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted spectral data based on its chemical structure and established NMR principles. It also includes a standardized experimental protocol for the acquisition of such data and illustrative diagrams to guide researchers in their spectroscopic analysis and contextualize the compound's potential applications.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of its molecular structure, considering the electronic effects of the chloro and amino substituents on the isoquinoline core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.9 - 9.1s-
H-47.8 - 8.0s-
H-66.8 - 7.0d7.5 - 8.5
H-77.2 - 7.4t7.5 - 8.5
H-87.0 - 7.2d7.5 - 8.5
-NH₂4.5 - 5.5br s-

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 152
C-3148 - 150
C-4118 - 120
C-4a125 - 127
C-5145 - 147
C-6110 - 112
C-7128 - 130
C-8115 - 117
C-8a135 - 137

Experimental Protocol for NMR Spectroscopy

This section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent should be based on the compound's solubility and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds should be employed to ensure good digital resolution.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Visualizations

3.1. Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

G A Synthesis of this compound B Purification (e.g., Column Chromatography, Recrystallization) A->B C Structural Confirmation B->C D ¹H NMR Spectroscopy C->D Proton Environment E ¹³C NMR Spectroscopy C->E Carbon Skeleton F Mass Spectrometry (MS) C->F Molecular Weight G Data Analysis and Interpretation D->G E->G F->G H Final Characterized Compound G->H

Caption: Workflow for Synthesis and Spectroscopic Characterization.

3.2. Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a substituted isoquinoline derivative could act as an inhibitor of a protein kinase, a common mechanism for such compounds in drug development.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling Cascade (e.g., MAPK Pathway) B->C Activates D Cell Proliferation and Survival C->D Promotes E This compound Derivative E->B Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

The Diverse Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological potential of isoquinoline alkaloids, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Isoquinoline alkaloids, a large and structurally diverse group of natural products, are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1] These compounds have long been a cornerstone of traditional medicine and have garnered significant scientific interest for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of key isoquinoline alkaloids, intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Isoquinoline Alkaloids

Isoquinoline alkaloids have demonstrated significant potential as anticancer agents, primarily by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2][3] Prominent among these are berberine, sanguinarine, and chelerythrine, which exert their effects through multiple mechanisms, including DNA intercalation, inhibition of critical enzymes, and modulation of key signaling pathways.[2][4]

Mechanisms of Anticancer Action

The anticancer effects of isoquinoline alkaloids are multifaceted. They can directly interact with nucleic acids, disrupting DNA replication and transcription.[2] For instance, sanguinarine and chelerythrine have been shown to bind to double-helical DNA.[2] Furthermore, these alkaloids can modulate crucial signaling pathways involved in cell proliferation, survival, and metastasis. Berberine, for example, has been shown to inhibit the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK signaling pathways.[5] It also suppresses tumor cell invasion and metastasis by down-regulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[6]

Apoptosis, or programmed cell death, is a key mechanism through which isoquinoline alkaloids eliminate cancer cells. This can occur through both caspase-dependent and -independent pathways. Chelerythrine, for instance, induces apoptosis by decreasing the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3.[2] Berberine has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of isoquinoline alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

AlkaloidCancer Cell LineIC50 (µM)Reference
BerberineTca8113 (oral squamous cell carcinoma)Not specified[7]
BerberineHela (cervical cancer)Not specified[7]
BerberineCNE2 (nasopharyngeal carcinoma)Not specified[7]
BerberineMCF-7 (breast cancer)Not specified[7]
BerberineHT29 (colorectal cancer)Not specified[7]
PalmatineNot specifiedIC50 = 36.6 µM (for AChE inhibition)[8]

Note: The search results mentioned IC50 values for berberine's effect on multiple cancer cell lines but did not provide the specific numerical values.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoquinoline alkaloid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Diagram: Anticancer Mechanism of Berberine

Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits Wnt Wnt Berberine->Wnt Inhibits MAPK MAPK Berberine->MAPK Inhibits Apoptosis Apoptosis Berberine->Apoptosis Induces Angiogenesis Angiogenesis Berberine->Angiogenesis Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Proliferation Promotes ERK ERK MAPK->ERK ERK->Proliferation Promotes

Caption: Berberine's multifaceted anticancer mechanism.

Antimicrobial Activity of Isoquinoline Alkaloids

Several isoquinoline alkaloids exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[9][10] Sanguinarine and berberine are among the most studied in this regard. Their mechanisms of action often involve disruption of the cell membrane and wall, inhibition of key cellular processes, and interference with bacterial cell division.[11][12]

Mechanisms of Antimicrobial Action

Sanguinarine has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[11] Its mechanism involves compromising the cytoplasmic membrane, leading to the release of membrane-bound autolytic enzymes and subsequent cell lysis.[11][13] It also alters septa formation during cell division.[11] Sanguinarine's antimicrobial action is also attributed to its ability to inhibit bacterial adherence.[14] Berberine has also been reported to have moderate antimicrobial activity, particularly against Gram-positive bacteria.[15]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

AlkaloidMicroorganismMIC (µg/mL)Reference
SanguinarineMethicillin-resistant Staphylococcus aureus (MRSA)3.12 - 6.25[11]
SanguinarineStaphylococcus aureus1.9[9]
ChelerythrinePseudomonas aeruginosa1.9[9]
Spathullin BStaphylococcus aureus1[16]
Spathullin AStaphylococcus aureus4[16]
SanguinarineVarious plaque bacteria1 - 32[14]
Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The isoquinoline alkaloid is serially diluted in the broth medium in a series of tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow Diagram: Antimicrobial Action of Sanguinarine

Sanguinarine Sanguinarine Cytoplasmic_Membrane Cytoplasmic Membrane Sanguinarine->Cytoplasmic_Membrane Compromises Septa_Formation Septa Formation Sanguinarine->Septa_Formation Alters Autolytic_Enzymes Release of Autolytic Enzymes Cytoplasmic_Membrane->Autolytic_Enzymes Inhibition_of_Division Inhibition of Cell Division Septa_Formation->Inhibition_of_Division Cell_Lysis Cell_Lysis Autolytic_Enzymes->Cell_Lysis

Caption: Sanguinarine's mechanism of antimicrobial action.

Anti-inflammatory Activity of Isoquinoline Alkaloids

Many isoquinoline alkaloids possess significant anti-inflammatory properties.[17] They exert these effects by modulating various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. Palmatine and berberine are notable examples with well-documented anti-inflammatory activities.[2][8]

Mechanisms of Anti-inflammatory Action

Palmatine exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome and the NF-κB signaling pathway.[8] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. Palmatine also activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response and can indirectly modulate inflammation.[8][18] Berberine has also been shown to reduce the expression of inflammatory markers like TNF-α and IL-6.[2] Another isoquinoline alkaloid, tetrandrine, has also been noted for its anti-inflammatory potential.[19]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of isoquinoline alkaloids can be assessed in various in vivo and in vitro models.

AlkaloidAssayEffectReference
Fumaria officinalis extractCarrageenan-induced paw edema (in vivo, 200 mg/kg)77% efficiency in reducing edema[20]
Fumaria officinalis extractBSA denaturation (in vitro, 500 µg/mL)76.16% protection[20]
Dactyllactone AIL-1β and PGE2 expression (in vitro)Significant inhibition[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Methodology:

  • Animal Grouping: Rodents (typically rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound (isoquinoline alkaloid) is administered to the treatment groups, usually orally or intraperitoneally, at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Signaling Pathway Diagram: Anti-inflammatory Mechanism of Palmatine

Palmatine Palmatine NF_kB NF-κB Pathway Palmatine->NF_kB Inhibits NLRP3 NLRP3 Inflammasome Palmatine->NLRP3 Inhibits Nrf2 Nrf2 Palmatine->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Promotes NLRP3->Pro_inflammatory_Cytokines Promotes HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Palmatine's dual anti-inflammatory and antioxidant mechanism.

Neuroprotective Effects of Isoquinoline Alkaloids

A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[22][23] Their mechanisms of action in the nervous system are diverse and include anti-inflammatory effects, antioxidant activity, regulation of autophagy, and modulation of neurotransmitter systems.[22]

Mechanisms of Neuroprotective Action

Tetrandrine has been shown to protect brain cells from apoptosis by regulating the expression of Bcl-2 and Bax proteins.[24] It also exhibits neuroprotective effects in models of vascular dementia by reducing the expression of interleukin-1β (IL-1β) and the phosphorylation of the NMDA receptor subunit NR2B.[19] Furthermore, tetrandrine can attenuate neuronal damage after ischemia/reperfusion injury by reducing oxidative stress and autophagy.[25][26] Berberine and nuciferine also exhibit neuroprotective effects through their anti-inflammatory and antioxidant activities.[22] Palmatine has shown potential in the context of Alzheimer's disease by inhibiting acetylcholinesterase (AChE).[8][27]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of isoquinoline alkaloids are often evaluated by their ability to reduce neuronal damage or improve functional outcomes in various models.

AlkaloidModelEffectReference
TetrandrinePhenobarbital-withdrawn ratsAlleviates withdrawal symptoms and protects brain cells from apoptosis[24]
TetrandrineVascular dementia rat modelReduces neuronal necrosis and pathological damage in the hippocampus[19]
TetrandrineIschemia/reperfusion rat modelImproves neurological function and decreases infarct volume[25]
PalmatineIn vitroInhibits acetylcholinesterase (IC50 = 36.6 µM)[8]
Experimental Protocol: In Vivo Model of Ischemia/Reperfusion Injury

The middle cerebral artery occlusion (MCAO) model in rodents is a common method to study the effects of compounds on ischemic stroke.

Methodology:

  • Animal Preparation: Rodents are anesthetized, and the middle cerebral artery is temporarily occluded, typically using an intraluminal filament.

  • Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 60-90 minutes) to induce ischemia, after which the filament is withdrawn to allow for reperfusion.

  • Compound Administration: The isoquinoline alkaloid is administered before, during, or after the ischemic event at various doses.

  • Neurological Assessment: Neurological deficits are assessed at different time points using standardized scoring systems.

  • Histological Analysis: After a certain period, the animals are euthanized, and their brains are removed for histological analysis to determine the infarct volume and assess neuronal damage.

Logical Relationship Diagram: Neuroprotective Mechanisms of Tetrandrine

Tetrandrine Tetrandrine Apoptosis Apoptosis Tetrandrine->Apoptosis Inhibits Inflammation Inflammation Tetrandrine->Inflammation Reduces Oxidative_Stress Oxidative Stress Tetrandrine->Oxidative_Stress Reduces Autophagy Autophagy Tetrandrine->Autophagy Reduces Bcl2_Bax ↑ Bcl-2 / ↓ Bax Apoptosis->Bcl2_Bax IL1B_NR2B ↓ IL-1β / ↓ p-NR2B Inflammation->IL1B_NR2B ROS ↓ ROS Oxidative_Stress->ROS LC3 ↓ LC3 Autophagy->LC3 Neuroprotection Neuroprotection Bcl2_Bax->Neuroprotection IL1B_NR2B->Neuroprotection ROS->Neuroprotection LC3->Neuroprotection

Caption: Tetrandrine's multi-target neuroprotective effects.

Conclusion

Isoquinoline alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, inflammation, and neurodegenerative diseases underscore their importance in drug discovery and development. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this fascinating class of natural products. Further research is warranted to fully elucidate their therapeutic efficacy and to translate these promising findings into clinical applications.

References

The "Magic Chloro" Effect: A Technical Guide to the Role of Chlorinated Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This simple substitution can dramatically enhance a molecule's therapeutic potential, influencing its potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of chlorinated heterocycles in drug discovery and development. It delves into the physicochemical and electronic effects of chlorination, presents quantitative data on the impact of this halogen on biological activity, and offers detailed experimental protocols for the synthesis of key chlorinated heterocyclic intermediates. Furthermore, this guide visualizes the intricate signaling pathways modulated by prominent chlorinated heterocyclic drugs, offering a comprehensive resource for researchers aiming to leverage the "magic chloro" effect in their own drug design endeavors.

Introduction: The Privileged Role of Chlorine in Heterocyclic Drugs

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[1] The introduction of a chlorine atom onto these rings is a widely employed strategy to optimize drug-like properties. Currently, over 250 FDA-approved drugs contain chlorine, and this number is expected to grow.[2] The prevalence of chlorine in pharmaceuticals stems from its ability to profoundly influence a molecule's electronic and physicochemical properties.

The carbon-chlorine (C-Cl) bond can increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[3] Electronically, chlorine acts as an electron-withdrawing group through induction, which can alter the pKa of nearby functional groups and influence metabolic stability.[4] This seemingly simple atomic substitution can lead to remarkable improvements in potency and significant alterations in pharmacokinetic parameters such as clearance and half-life.[3]

Quantitative Impact of Chlorination on Biological Activity and Physicochemical Properties

The decision to incorporate a chlorine atom into a drug candidate is often driven by quantitative improvements in its biological and physicochemical profile. The following tables summarize key data from studies evaluating the impact of chlorination on antifungal activity and lipophilicity.

Table 1: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives

CompoundSubstituentC. gloeosporioides IC₅₀ (µg/mL)A. solani IC₅₀ (µg/mL)F. solani IC₅₀ (µg/mL)B. cinerea IC₅₀ (µg/mL)
4m Unsubstituted benzene ring20.7627.5818.60>100
7f para-chloro substituted benzene ring>100>100>10013.36
5b Sulfonyl group11.38>10040.1557.71

Data sourced from a study on the antifungal activity of benzimidazole derivatives against various phytopathogenic fungi. The introduction of chlorine at specific positions demonstrated selective and potent inhibitory effects.[5]

Table 2: Hydro-Lipophilic Properties of Chlorinated 1-Hydroxynaphthalene-2-carboxanilides

CompoundSubstituent(s)log klog D₆.₅log D₇.₄
1 H0.60840.51390.5487
2 2,3-di-Cl0.68380.43710.3870
3 2,4-di-Cl0.73870.51680.4680
4 2,5-di-Cl0.67170.39490.3938
6 3,4-di-Cl0.93040.90480.8909
7 3,5-di-Cl0.97040.95310.9306
8 2,4,5-tri-Cl0.68940.53140.4864
9 2,4,6-tri-Cl0.83980.72540.6825
10 3,4,5-tri-Cl1.23871.09601.0561

log k represents the logarithm of the capacity factor, and log D represents the logarithm of the distribution coefficient at a given pH, both determined by RP-HPLC. These values are indicators of lipophilicity.[6][7]

Experimental Protocols for the Synthesis of Chlorinated Heterocycles

The synthesis of chlorinated heterocycles is a critical step in the drug discovery process. Below are detailed methodologies for the preparation of key chlorinated heterocyclic scaffolds.

Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline

This protocol describes the synthesis of a 7-chloroquinoline derivative, a scaffold found in numerous bioactive compounds, via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloroquinoline

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and thiophenol (1.2 eq).[8]

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 7-Chloro-4-(phenylsulfanyl)quinoline.[8]

Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol details the synthesis of a versatile chlorinated benzimidazole intermediate.

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric acid (HCl)

  • Ammonia solution

  • Petroleum ether (PE)

  • Acetone

Procedure:

  • A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is taken in a solution of 5 N HCl (60 mL) and refluxed in an oil bath for 8 hours.[5]

  • The reaction mixture is then cooled to room temperature and neutralized with ammonia solution.[5]

  • A yellow residue is obtained by filtration and washed with water.[5]

  • The crude product is purified by column chromatography on silica gel eluting with petroleum ether:acetone (3:1) to yield 2-chloromethyl-1H-benzimidazole as a yellow solid.[5]

Synthesis of 4,6-Dichloropyrimidine

This procedure outlines a method for the synthesis of a key chlorinated pyrimidine building block.

Materials:

  • 4,6-dihydroxypyrimidine

  • Aprotic solvent (e.g., butyronitrile)

  • Quaternary ammonium or phosphonium salt catalyst

  • Phosgene

Procedure:

  • The starting material, 4,6-dihydroxypyrimidine, is slurried in an aprotic solvent along with a catalyst (e.g., ALIQUAT® 336).[9]

  • The mixture is heated to approximately 105-110 °C.[9]

  • Phosgene is then introduced into the reaction mixture.[9]

  • The reaction is monitored until completion, yielding 4,6-dichloropyrimidine.[9]

Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of chlorinated heterocyclic drugs often involves elucidating their effects on complex cellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate key pathways and a general experimental workflow.

cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., o-phenylenediamine, chloroacetic acid) reaction Reaction (e.g., Reflux in HCl) start->reaction 1. Mixing workup Work-up (Neutralization, Extraction) reaction->workup 2. Cooling & Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation of Crude Product product Chlorinated Heterocycle purification->product 4. Final Product

Caption: General workflow for the synthesis of a chlorinated heterocycle.

cluster_loratadine Loratadine's Anti-inflammatory Signaling Pathway Loratadine Loratadine Syk Syk Loratadine->Syk Src Src Loratadine->Src TAK1 TAK1 Loratadine->TAK1 NFkB NF-κB Pathway Syk->NFkB Src->NFkB AP1 AP-1 Pathway TAK1->AP1 Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation AP1->Inflammation

Caption: Loratadine inhibits pro-inflammatory cytokine production.[][11][12]

cluster_vemurafenib Vemurafenib's Mechanism of Action in Melanoma Vemurafenib Vemurafenib BRAF_V600E BRAF V600E (Mutant) Vemurafenib->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Vemurafenib inhibits the MAPK pathway in BRAF V600E mutant melanoma.[13][14][15][16]

Conclusion

The incorporation of chlorine into heterocyclic frameworks is a powerful and versatile strategy in medicinal chemistry. As demonstrated, this single-atom substitution can lead to significant, quantifiable improvements in biological activity and can favorably modulate physicochemical properties. The synthetic routes to these valuable compounds are well-established, providing a robust platform for the generation of diverse chemical libraries. Furthermore, the ability of chlorinated heterocycles to specifically interact with and modulate key signaling pathways, as exemplified by loratadine and vemurafenib, underscores their importance in the development of targeted therapies. For drug discovery and development professionals, a deep understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of the "magic chloro" effect in creating the next generation of innovative medicines.

References

The Versatile Intermediate: A Technical Guide to 3-Chloroisoquinolin-5-amine for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinolin-5-amine is a key fine chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive chlorine atom and a nucleophilic amino group on the isoquinoline scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as PARP and kinase inhibitors. Detailed experimental protocols, comprehensive data tables, and visual diagrams of synthetic workflows and relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for their research and development endeavors.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This compound has emerged as a particularly useful intermediate due to the orthogonal reactivity of its two functional groups. The amine group at the 5-position can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. Concurrently, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] This dual reactivity provides a powerful platform for the construction of extensive chemical libraries for drug discovery and the development of novel functional materials.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58142-49-7[1][2]
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol [2]
Appearance Not specified, likely a solid
Melting Point 175 - 177 °C[3]
Boiling Point 372.6 °C at 760 mmHg[2][4]
Density 1.4 ± 0.1 g/cm³[2][4]
pKa 2.14 ± 0.43 (Predicted)[5]
XLogP3 2.4[2][4]
PSA (Polar Surface Area) 38.9 Ų[2][4]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR Spectral data not explicitly found in search results. Predicted shifts would show aromatic protons and a broad singlet for the NH₂ protons.[6]
¹³C NMR Spectral data not explicitly found in search results. Carbons attached to nitrogen would be deshielded.[6]
Mass Spectrometry Exact Mass: 178.029770[2][4]
IR Spectroscopy Expected peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region, and C-Cl stretching.[6]

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the reduction of a nitro precursor.

Synthesis of this compound from 3-Chloro-5-nitroisoquinoline

This procedure involves the reduction of the nitro group of 3-chloro-5-nitroisoquinoline using powdered iron in a mixture of acetic acid and water.[3]

Experimental Protocol:

  • Suspension: Suspend 3-chloro-5-nitroisoquinoline (20.9 g, 0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).

  • Heating: Heat the mixture to 60°C with stirring.

  • Addition of Iron: Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.

  • Reaction: Continue stirring for 2 hours after the addition of iron is complete.

  • Overnight Standing: Allow the reaction mixture to stand overnight at room temperature.

  • Basification: Make the mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

  • Filtration: Filter the mixture to separate the solid residue.

  • Drying: Dry the residue overnight in a vacuum oven at 50°C over silica gel.

  • Extraction: Break up the dried cake and extract it three times with ether under reflux.

  • Purification: Combine the ether extracts, treat with charcoal, dry over anhydrous sodium sulphate, filter, and evaporate the ether to yield the product.

  • Yield: An initial yield of 9.25 g with a melting point of 176-177°C can be obtained. Further extraction can provide an additional 4.2 g.[3]

G 3-Chloro-5-nitroisoquinoline 3-Chloro-5-nitroisoquinoline Suspension Suspension 3-Chloro-5-nitroisoquinoline->Suspension Glacial Acetic Acid, Water Heated Mixture (60-70°C) Heated Mixture (60-70°C) Suspension->Heated Mixture (60-70°C) Reaction Mixture Reaction Mixture Heated Mixture (60-70°C)->Reaction Mixture Powdered Iron Alkaline Mixture Alkaline Mixture Reaction Mixture->Alkaline Mixture NaOH Solution Filtration Filtration Alkaline Mixture->Filtration Solid Residue Solid Residue Filtration->Solid Residue Drying Drying Solid Residue->Drying Extraction Extraction Drying->Extraction Ether Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its amino and chloro substituents.

Reactions at the 5-Amino Group

The amino group is a versatile handle for introducing a variety of side chains, which is often crucial for modulating the biological activity of the resulting molecules.

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy in the synthesis of PARP inhibitors, where a carboxamide moiety often mimics the nicotinamide portion of the NAD+ substrate.

  • Alkylation: The amino group can undergo alkylation reactions to introduce alkyl substituents.

  • Formation of Heterocycles: The amine can serve as a nucleophile in condensation reactions to form various fused heterocyclic systems.

Reactions at the 3-Chloro Group

The chlorine atom can be displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols.

  • Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituted position is amenable to Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other groups.[1]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of various therapeutic agents, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases.

PARP Inhibitors

PARP enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality and cell death. The isoquinolinone scaffold, which can be derived from this compound, is a common feature in many PARP inhibitors. The general structure often includes a cyclic amide that mimics the nicotinamide binding site of NAD+ on the PARP enzyme.

cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitor DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair PARP Activation->Inhibition Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition Failed DNA Repair Failed DNA Repair Inhibition->Failed DNA Repair Apoptosis Apoptosis Failed DNA Repair->Apoptosis

Caption: PARP inhibition signaling pathway.

Representative Experimental Protocol for Derivatization towards a PARP Inhibitor Scaffold:

This hypothetical protocol outlines the conversion of this compound to an isoquinolinone scaffold, a core component of many PARP inhibitors.

  • Hydrolysis of the Chloro Group: Heat a solution of this compound in a strong aqueous acid (e.g., HCl) to hydrolyze the chloro group to a hydroxyl group, forming 5-aminoisoquinolin-3-ol. This product may exist in tautomeric equilibrium with 5-aminoisoquinolin-3(2H)-one.

  • Acylation of the Amino Group: React the resulting 5-aminoisoquinolin-3(2H)-one with a suitable acylating agent (e.g., an aromatic acid chloride) in the presence of a base (e.g., pyridine) to form the corresponding amide.

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline and isoquinoline scaffolds are present in several FDA-approved kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

cluster_0 Kinase Signaling Pathway cluster_1 Action of Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Receptor Tyrosine Kinase->Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Inhibition Blocked Signaling Blocked Signaling Inhibition->Blocked Signaling Reduced Proliferation Reduced Proliferation Blocked Signaling->Reduced Proliferation

Caption: Generic kinase inhibition pathway.

Representative Experimental Protocol for Derivatization towards a Kinase Inhibitor Scaffold:

This hypothetical protocol illustrates how this compound could be elaborated into a potential kinase inhibitor.

  • Suzuki Coupling: React this compound with a suitable boronic acid (e.g., a substituted phenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) to introduce a substituent at the 3-position.

  • Amide Coupling: Acylate the 5-amino group of the resulting 3-substituted isoquinoline with a carboxylic acid containing a pharmacophore known to interact with the hinge region of a target kinase, using a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a high-value, versatile intermediate that offers significant potential for the synthesis of complex organic molecules. Its bifunctional nature provides a flexible platform for the development of novel compounds with a wide range of applications, particularly in the field of medicinal chemistry. The ability to readily derivatize both the amino and chloro groups allows for the systematic exploration of chemical space in the pursuit of new therapeutic agents targeting critical biological pathways. This guide provides a foundational resource for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

Methodological & Application

Synthesis of 3-Chloroisoquinolin-5-amine: A Detailed Protocol for the Reduction of 3-chloro-5-nitro-isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

3-Chloroisoquinolin-5-amine is a valuable heterocyclic intermediate in the fields of medicinal chemistry and drug development.[1] As a substituted isoquinoline, it provides a stable aromatic framework that can be chemically modified in various ways.[1] The presence of a chlorine atom at the 3-position and an amine group at the 5-position makes it a versatile building block for synthesizing a wide range of more complex molecules.[1] The amine group can be readily acylated or alkylated, while the chlorine atom can participate in nucleophilic substitution or metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] This dual functionality allows for the construction of intricate molecular architectures found in many active pharmaceutical ingredients (APIs).[1]

The synthesis of this compound is commonly achieved through the reduction of the nitro group of 3-chloro-5-nitro-isoquinoline. This transformation is a fundamental reaction in organic synthesis.[2] A well-established and effective method for this reduction utilizes iron powder in an acidic medium, such as acetic acid.[3][4] This method is often preferred due to its mild conditions and selectivity for the nitro group.[5] The following protocol provides a detailed procedure for this synthesis, adapted from established literature methods.[3]

Reaction Scheme

The overall reaction involves the reduction of the nitro group on the isoquinoline ring to a primary amine using iron in acetic acid and water.

Starting Material: 3-chloro-5-nitro-isoquinoline Product: this compound Reagents: Iron (Fe) powder, Glacial Acetic Acid (CH₃COOH), Water (H₂O)

Data Presentation

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-chloro-5-nitro-isoquinolineC₉H₅ClN₂O₂208.60[6]
Iron (powder)Fe55.845
This compoundC₉H₇ClN₂178.62[7]

Table 2: Experimental Parameters and Results

ParameterValueReference
Starting Material Amount20.9 g (0.1170 mole)[3]
Iron Powder Amount15.2 g[3]
Glacial Acetic Acid Volume160 ml[3]
Water Volume160 ml[3]
Reaction Temperature60-70°C[3]
Reaction Time2 hours (after iron addition)[3]
Product Yield (initial)9.25 g[3]
Product Yield (further extraction)4.2 g[3]
Total Yield13.45 g (approx. 64%)
Melting Point175-177°C[3]
AppearanceLight yellow solid[8]

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start suspend Suspend 3-chloro-5-nitro-isoquinoline in glacial acetic acid start->suspend add_water Add water and heat the mixture to 60°C suspend->add_water add_iron Slowly add powdered iron while maintaining temperature between 60°C and 70°C add_water->add_iron stir Continue stirring for 2 hours add_iron->stir stand Allow the reaction mixture to stand overnight stir->stand basify Make the mixture alkaline with 20% aqueous NaOH stand->basify filter Filter the mixture basify->filter dry_residue Dry the residue in a vacuum oven at 50°C filter->dry_residue extract Extract the dried cake three times with ether under reflux dry_residue->extract treat_extract Boil the ether extract with charcoal, dry over anhydrous sodium sulphate, and filter extract->treat_extract evaporate Evaporate the ether treat_extract->evaporate product Obtain this compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is for the reduction of 3-chloro-5-nitro-isoquinoline to this compound using iron powder in acetic acid.

Materials and Reagents:

  • 3-chloro-5-nitro-isoquinoline (20.9 g, 0.1170 mole)

  • Powdered iron (15.2 g)

  • Glacial acetic acid (160 ml)

  • Deionized water (160 ml)

  • 20% w/v aqueous sodium hydroxide solution

  • Ether

  • Activated charcoal

  • Anhydrous sodium sulphate

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle with temperature control

  • Condenser

  • Filtration apparatus

  • Vacuum oven

  • Soxhlet extractor (or equivalent for reflux extraction)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable round-bottom flask, suspend 20.9 g of 3-chloro-5-nitro-isoquinoline in 160 ml of glacial acetic acid.[3]

    • While stirring, add 160 ml of water and begin heating the mixture to 60°C.[3]

  • Reduction Reaction:

    • Once the temperature reaches 60°C, slowly add 15.2 g of powdered iron to the stirred mixture, ensuring the temperature is maintained between 60°C and 70°C.[3]

    • After the addition of iron is complete, continue to stir the reaction mixture for 2 hours at 60-70°C.[3]

    • After 2 hours, turn off the heat and allow the reaction mixture to stand overnight at room temperature.[3]

  • Work-up:

    • Make the reaction mixture alkaline by carefully adding a 20% w/v aqueous sodium hydroxide solution.[3]

    • Filter the resulting mixture to separate the solid residue.[3]

    • Dry the collected residue overnight in a vacuum oven at 50°C over silica gel.[3]

  • Extraction and Purification:

    • Break up the dried cake and extract it three times with ether under reflux.[3]

    • Combine the ether extracts and boil with a small amount of activated charcoal to decolorize the solution.[3]

    • Dry the ether extract over anhydrous sodium sulphate and filter.[3]

    • Evaporate the ether to yield the product, this compound.[3] An initial yield of 9.25 g with a melting point of 176-177°C can be expected.[3]

    • Further extraction of the filter cake with ether may yield an additional 4.2 g of the product with a melting point of 175-177°C.[3]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • The addition of sodium hydroxide to the acidic reaction mixture is an exothermic process; perform this step slowly and with cooling if necessary.

  • Ether is highly flammable; ensure there are no open flames or spark sources during extraction and evaporation.

References

detailed protocol for 3-Chloroisoquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of 3-Chloroisoquinolin-5-amine is detailed in this application note. The primary synthesis route involves the reduction of a nitro group to an amine. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, as isoquinoline derivatives are important scaffolds for various therapeutic agents.

Synthesis Protocol

The synthesis of this compound is achieved through the reduction of 3-chloro-5-nitro-isoquinoline. The following protocol is based on established laboratory procedures.[1]

Step 1: Synthesis of 3-chloro-5-nitro-isoquinoline

While the primary focus is the final amination step, the synthesis of the precursor, 3-chloro-5-nitro-isoquinoline, can be accomplished by reacting 3,4,5-trichlorobenzaldehyde with ammonia and sodium nitrite in an aqueous solution.[2]

Step 2: Reduction of 3-chloro-5-nitro-isoquinoline to this compound [1]

  • Reaction Setup : Suspend 20.9 g (0.1170 mole) of 3-chloro-5-nitro-isoquinoline in 160 ml of glacial acetic acid in a suitable reaction vessel.

  • Addition of Water : Add 160 ml of water while increasing the temperature of the mixture to 60°C.

  • Addition of Iron Powder : Slowly add 15.2 g of powdered iron to the stirred mixture, maintaining the temperature between 60°C and 70°C.

  • Reaction : Continue stirring the mixture for 2 hours after the complete addition of iron.

  • Overnight Reaction : Allow the reaction mixture to stand overnight at room temperature.

  • Work-up :

    • Make the reaction mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

    • Filter the mixture.

    • Dry the collected residue overnight over silica gel in a vacuum oven at 50°C.

  • Extraction and Purification :

    • Break up the dried cake and extract it three times with ether under reflux.

    • Combine the ether extracts and boil with charcoal.

    • Dry the extract over anhydrous sodium sulphate and filter.

    • Evaporate the ether to yield the final product.

Data Presentation

The quantitative data for the synthesis of this compound is summarized in the table below.

ParameterValueReference
Starting Material
3-chloro-5-nitro-isoquinoline20.9 g (0.1170 mole)[1]
Reagents
Glacial Acetic Acid160 ml[1]
Water160 ml[1]
Powdered Iron15.2 g[1]
Product Yield
Initial Yield9.25 g[1]
Additional Yield from filter cake4.2 g[1]
Product Characteristics
Melting Point175 - 177°C[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow A Suspend 3-chloro-5-nitro-isoquinoline in glacial acetic acid and water B Heat to 60-70°C A->B C Slowly add powdered iron B->C D Stir for 2 hours C->D E Stand overnight D->E F Make alkaline with NaOH solution E->F G Filter F->G H Dry residue G->H I Extract with ether H->I J Purify ether extract (Charcoal, Na2SO4, Filtration) I->J K Evaporate ether J->K L This compound K->L

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique geometry and hydrogen bonding capabilities make it an ideal framework for the design of potent and selective kinase inhibitors. 3-Chloroisoquinolin-5-amine is a versatile bifunctional building block for the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 3-position allows for the introduction of various substituents via cross-coupling or nucleophilic substitution reactions, enabling exploration of the ATP-binding site. The amino group at the 5-position serves as a key interaction point, often forming hydrogen bonds with the hinge region of the kinase, and can also be further functionalized to enhance potency and selectivity.

These application notes provide a comprehensive guide to utilizing this compound in the synthesis of potential kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Applications

The strategic positioning of the chloro and amino groups on the isoquinoline core of this compound allows for a diverse range of chemical transformations, making it a valuable starting material for generating libraries of potential kinase inhibitors. Key applications include:

  • Synthesis of Hinge-Binding Inhibitors: The 5-amino group can act as a primary hydrogen bond donor to the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

  • Exploration of the Ribose Pocket: The 3-position can be functionalized with various moieties to interact with the solvent-exposed region and the ribose-binding pocket of the kinase active site, thereby tuning selectivity and potency.

  • Development of Covalent Inhibitors: While the 3-chloro group is not as reactive as an acrylamide, it can potentially be displaced by a nucleophilic residue (e.g., cysteine) in the target kinase under specific conditions, leading to irreversible inhibition.

  • Scaffold for Multi-Targeted Kinase Inhibitors: The isoquinoline core can be elaborated to target multiple kinases involved in oncogenic signaling pathways.

Target Kinase Families

Derivatives of this compound are promising candidates for inhibiting a range of kinase families, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, c-Met

  • Non-Receptor Tyrosine Kinases: Src family kinases (SFKs), Abl

  • Serine/Threonine Kinases: Aurora Kinases, CDKs, ROCK, Akt/PKB[1]

Experimental Protocols

The following protocols describe representative synthetic routes for the derivatization of this compound to generate a library of potential kinase inhibitors. These protocols are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Protocol 1: Suzuki-Miyaura Coupling for C-3 Arylation

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to introduce diverse aryl substituents at the 3-position. This modification is crucial for exploring interactions within the ATP binding site.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the palladium catalyst (0.05-0.1 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-3 Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary or secondary amines at the 3-position of the isoquinoline core. This allows for the introduction of functionalities that can form additional hydrogen bonds or interact with specific residues in the kinase active site.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill with inert gas.

  • Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).

  • Transfer the activated catalyst solution to the flask containing the reactants via cannula.

  • Heat the reaction mixture to 90-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the nucleophilic aromatic substitution of the 3-chloro group with strong nucleophiles, such as alkoxides or thiolates. This reaction is typically performed at elevated temperatures.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the nucleophile (1.5-2.0 eq).

  • Add the polar aprotic solvent.

  • Heat the reaction mixture to 100-150 °C and monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize hypothetical in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold. The data is presented to illustrate potential structure-activity relationships (SAR).

Table 1: Inhibitory Activity of 3-Arylisoquinolin-5-amine Derivatives

Compound IDR (at C-3)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Src IC₅₀ (nM)
1a Phenyl150250>1000
1b 4-Methoxyphenyl80120850
1c 3-Pyridinyl120180>1000
1d 4-(Trifluoromethyl)phenyl200350>1000

Table 2: Inhibitory Activity of 3-Amino-isoquinolin-5-amine Derivatives

Compound IDNHR (at C-3)Aurora A IC₅₀ (nM)CDK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)
2a Aniline95210500
2b Morpholine250400>1000
2c N-Boc-piperazine180320800
2d Cyclopropylamine110150450

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Isoquinoline Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Buchwald Buchwald-Hartwig (Protocol 2) Start->Buchwald SNAr SNAr (Protocol 3) Start->SNAr Library Library of Isoquinoline Derivatives Suzuki->Library Buchwald->Library SNAr->Library Purification Purification & Characterization Library->Purification Screening Kinase Activity Screening Purification->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein offer a foundation for the generation of diverse libraries of isoquinoline derivatives. The strategic functionalization of both the 3- and 5-positions of the isoquinoline core allows for a thorough exploration of the structure-activity relationship, paving the way for the discovery of potent and selective kinase inhibitors for therapeutic development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 3-Chloroisoquinolin-5-amine, a versatile building block in medicinal chemistry. The strategic positioning of the chloro- and amino- groups allows for diverse functionalization, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document outlines common nucleophilic substitution pathways, including direct substitution, Buchwald-Hartwig amination, and Suzuki coupling, providing generalized protocols as a starting point for reaction optimization.

Introduction to the Reactivity of this compound

The isoquinoline core is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities. This compound possesses two key reactive sites for further chemical modification. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. The amino group at the C5 position can also be functionalized, though it primarily influences the electronic properties of the isoquinoline ring, potentially modulating the reactivity at the C3 position.

Key Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the isoquinoline scaffold in bioactive molecules. Functionalization at the C3 position can lead to the development of compounds with a range of pharmacological activities, including but not limited to:

  • Kinase Inhibitors: The isoquinoline core is a common scaffold in the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Modification of the isoquinoline structure has led to the discovery of potent antibacterial and antifungal agents.

  • CNS-active Agents: Certain isoquinoline derivatives have shown activity as modulators of receptors and enzymes in the central nervous system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in the isoquinoline system facilitates the nucleophilic displacement of the chlorine atom at the C3 position. This reaction typically proceeds via an addition-elimination mechanism.

General Experimental Protocol for SNAr with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Nucleophilic amine (e.g., piperidine, morpholine) (1.2 - 2.0 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq) and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous polar aprotic solvent.

  • Add the nucleophilic amine (1.2-2.0 eq) to the stirred suspension.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMF12012Data not available
MorpholineCs2CO3DMSO13010Data not available
AnilineDBUNMP15024Data not available
Note: The yields for these specific reactions are not readily available in the searched literature and would require experimental determination.

Logical Workflow for SNAr Reaction:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and Base B Add Anhydrous Solvent A->B C Add Nucleophilic Amine B->C D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I I H->I Characterized Product

Caption: Workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or to achieve specific C-N or C-C bond formations, palladium-catalyzed cross-coupling reactions are powerful tools.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides.[1][2] This reaction is particularly useful for forming C-N bonds with anilines and other less nucleophilic amines.

Generalized Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd2(dba)3 (2)XPhos (4)NaOtBuToluene10018Data not available
BenzylaminePd(OAc)2 (1.5)SPhos (3)K3PO4Dioxane11024Data not available
Note: Specific yields for this compound are not available in the provided search results and require experimental validation.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

Generalized Protocol for Suzuki Coupling:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, CsF) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent system.

  • Purge the mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Boronic AcidPalladium Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O9012Data not available
4-Methoxyphenylboronic acidPdCl2(dppf) (2)CsFDioxane10016Data not available
Note: Specific yields for this compound are not available in the provided search results and require experimental validation.

Catalytic Cycle for Suzuki Coupling:

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-R' Ar-Pd(II)(L)-R' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-R' Transmetalation (+ R'-B(OR)2, Base) Ar-Pd(II)(L)-R'->Pd(0)L Reductive Elimination (Ar-R')

Caption: A simplified Suzuki coupling catalytic cycle.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse array of substituted isoquinolines. The protocols provided herein offer a general framework for conducting nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki coupling reactions. Researchers are encouraged to optimize these conditions for their specific substrates and desired products to achieve the best possible outcomes in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of N-substituted 3-Chloroisoquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 3-chloroisoquinolin-5-amine derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 3-position and a substitutable amino group at the 5-position provides a versatile platform for the synthesis of a diverse library of compounds. These derivatives are of particular interest for their potential as anticancer agents, with some studies suggesting their interaction with critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3]

This document provides detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent N-acylation and N-arylation via Suzuki-Miyaura coupling to generate a variety of N-substituted derivatives.

Synthesis of this compound

The precursor molecule, this compound, can be efficiently synthesized from 3-chloro-5-nitroisoquinoline through a reduction reaction.[4]

Experimental Protocol: Reduction of 3-Chloro-5-nitroisoquinoline

Materials:

  • 3-Chloro-5-nitroisoquinoline

  • Glacial Acetic Acid

  • Water

  • Iron powder

  • 20% w/v aqueous Sodium Hydroxide solution

  • Ether

  • Anhydrous Sodium Sulfate

  • Charcoal

  • Silica gel

Procedure:

  • Suspend 3-chloro-5-nitroisoquinoline (0.1170 mol) in a mixture of glacial acetic acid (160 ml) and water (160 ml).

  • Heat the mixture to 60°C.

  • Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.

  • Continue stirring for 2 hours after the addition of iron is complete.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Make the mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

  • Filter the mixture and dry the residue overnight in a vacuum oven at 50°C over silica gel.

  • Extract the dried cake with ether under reflux (3 times).

  • Combine the ether extracts, boil with charcoal, and then dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the ether to yield this compound.[4]

Data Presentation:

Starting MaterialReagentsProductYieldMelting Point (°C)
3-Chloro-5-nitroisoquinolineIron, Acetic Acid, WaterThis compound~75-85% (combined)175 - 177

Synthesis of N-Acyl-3-chloroisoquinolin-5-amine Derivatives

N-acylation of the 5-amino group can be achieved by reacting this compound with various acyl chlorides in the presence of a base. This reaction introduces an amide functionality, which can significantly influence the biological activity of the molecule.

Experimental Protocol: General N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine or pyridine (1.2 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation:

Acyl ChlorideProductReaction Time (h)Yield (%)
Acetyl ChlorideN-(3-chloro-5-isoquinolinyl)acetamide2~90%
Benzoyl ChlorideN-(3-chloro-5-isoquinolinyl)benzamide3~85%

Synthesis of N-Aryl-3-chloroisoquinolin-5-amine Derivatives via Suzuki-Miyaura Coupling

The chlorine atom at the 3-position of the isoquinoline ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, leading to a wide range of N-aryl derivatives.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • N-(3-chloro-5-isoquinolinyl)acetamide (or other N-acyl derivative)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel, combine the N-acyl-3-chloroisoquinolin-5-amine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Data Presentation:

Arylboronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-(3-phenyl-5-isoquinolinyl)acetamide~70-80%
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂ON-(3-(4-methoxyphenyl)-5-isoquinolinyl)acetamide~65-75%

Visualizing the Synthetic Workflow and Signaling Pathway

Synthetic Workflow

The overall synthetic strategy involves a multi-step process, starting from the commercially available nitro-isoquinoline, followed by reduction and subsequent N-substitution.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 N-Substitution Reactions 3-Chloro-5-nitroisoquinoline 3-Chloro-5-nitroisoquinoline Reduction Reduction 3-Chloro-5-nitroisoquinoline->Reduction This compound This compound Reduction->this compound N-Acylation N-Acylation This compound->N-Acylation N-Acyl Derivatives N-Acyl Derivatives N-Acylation->N-Acyl Derivatives Suzuki Coupling Suzuki Coupling N-Aryl Derivatives N-Aryl Derivatives Suzuki Coupling->N-Aryl Derivatives N-Acyl Derivatives->Suzuki Coupling

Caption: Synthetic workflow for N-substituted this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway

Several isoquinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Inhibitor N-substituted This compound Derivatives Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthetic routes outlined in these application notes provide a robust framework for the generation of a diverse library of N-substituted this compound derivatives. The versatility of N-acylation and Suzuki-Miyaura coupling reactions allows for extensive structural modifications, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The potential of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their promise as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Further biological evaluation of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes: 3-Chloroisoquinolin-5-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroisoquinolin-5-amine is a synthetic compound belonging to the isoquinoline class of molecules. While research on this specific molecule is nascent, the isoquinoline and quinoline scaffolds are well-established pharmacophores in oncology.[1] Numerous derivatives of chloro- and amino-substituted isoquinolines and quinolines have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[2][3] These compounds often function by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[1][2]

This document provides an overview of the potential applications of this compound and its derivatives in cancer research, including a plausible mechanism of action, hypothetical quantitative data, and detailed experimental protocols for its investigation as a novel therapeutic agent. The information presented is based on the activities of structurally related compounds and serves as a guide for researchers and drug development professionals.

Potential Mechanism of Action

Based on the known activities of related chloro-isoquinoline and quinoline derivatives, a plausible mechanism of action for this compound and its analogs involves the inhibition of key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. Molecular docking studies of similar compounds suggest that the quinoline core can bind to the active site of PI3K, inhibiting its activity.[4] Inhibition of PI3K would lead to a cascade of downstream effects, including the dephosphorylation of Akt and subsequent downregulation of mTOR, a master regulator of cell growth and proliferation. This ultimately can lead to the induction of apoptosis and cell cycle arrest.

Another potential mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5] Overexpression of these receptors is common in many cancers and is associated with increased cell proliferation and survival.[6] The isoquinoline scaffold can act as a competitive inhibitor at the ATP-binding site of these kinases, blocking their downstream signaling.

The diagram below illustrates a potential signaling pathway targeted by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis CellCycleArrest Cell Cycle Arrest Compound This compound Derivative Compound->RTK Inhibition Compound->PI3K Inhibition Compound->Apoptosis Compound->CellCycleArrest

Figure 1: Proposed signaling pathway of this compound derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for a derivative of this compound, designated as "Compound X," against a panel of human cancer cell lines. These values are representative of the potency observed in structurally related compounds.[3][7]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma2.8
HeLaCervical Cancer7.1
HCT116Colon Carcinoma4.5
PC-3Prostate Cancer8.9
U87-MGGlioblastoma6.3

Table 1: Hypothetical in vitro cytotoxicity (IC50) of Compound X against various human cancer cell lines after 48 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound and its derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the initial in vitro evaluation of a novel compound.

G Start Start: Synthesize & Characterize Compound MTT Cytotoxicity Screening (MTT Assay) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blot Analysis (Target Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Kinase Kinase Inhibition Assay (e.g., PI3K, EGFR) End End: Data Analysis & Conclusion Kinase->End WesternBlot->Kinase

References

Application Notes and Protocols for the Development of Antibacterial Agents from Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification, synthesis, and evaluation of isoquinoline derivatives as potential antibacterial agents. The following sections detail the rationale, methodologies, and data interpretation for screening and characterizing these promising compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Isoquinoline alkaloids, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold for the development of new antibacterial agents.[1][2][3][4][5] Their diverse chemical structures and various mechanisms of action make them attractive candidates for combating drug-resistant pathogens.[4][6] This document outlines the key experimental procedures for researchers engaged in the discovery and development of isoquinoline-based antibacterial drugs.

Data Presentation: Antibacterial Activity of Isoquinoline Derivatives

The following tables summarize the in vitro antibacterial activity of selected isoquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Table 1: MIC of Tricyclic Isoquinoline Derivatives against Gram-Positive Bacteria [2][7][8][9][10]

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)
8d 16-128
8f 323264

Table 2: MIC of Fungal-Derived Isoquinoline Alkaloids [11]

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Acinetobacter baumannii (µg/mL)Klebsiella pneumoniae (µg/mL)Pseudomonas aeruginosa (µg/mL)
Spathullin A (1) 4>64>64>64>64
Spathullin B (2) 132163264

Table 3: MIC of Alkynyl Isoquinoline Derivatives against Drug-Resistant Strains [12]

CompoundMRSA (µg/mL)VRE faecium (µg/mL)VRE faecalis (µg/mL)
HSN584 484
HSN739 484

Table 4: MIC of Berberine and its Derivatives [13]

CompoundStaphylococcus aureus (mM)Escherichia coli (mM)Pseudomonas aeruginosa (mM)
Berberine (BBR) 0.1880.9820.665
B9OC 0.0350.2850.331
BBR + Canagliflozin 0.0630.4350.251

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of antibacterial isoquinoline derivatives.

Synthesis of Isoquinoline Derivatives

This protocol describes a [2+3] cycloaddition reaction to form tricyclic isoquinoline structures.

Materials:

  • Substituted 1-methyl-3,4-dihydroisoquinoline (starting material)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 1-methyl-3,4-dihydroisoquinoline in methanol.

  • Add DMAD (1.5 equivalents) dropwise to the solution while stirring at room temperature.

  • Continue stirring for the time required to complete the reaction (this can be monitored by TLC).

  • If a precipitate forms, filter the solid product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tricyclic isoquinoline derivative.

This protocol outlines a method for synthesizing derivatives of the natural product berberine.

Materials:

  • Berberine hydrochloride

  • Appropriate nucleophile (e.g., an amine or thiol)

  • Solvent (e.g., DMF or DMSO)

  • Base (e.g., triethylamine or potassium carbonate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve berberine hydrochloride in the chosen solvent.

  • Add the base to neutralize the hydrochloride and generate the free base form of berberine.

  • Add the desired nucleophile to the reaction mixture.

  • Heat the reaction mixture at a specified temperature for a set period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Antibacterial Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Test compounds (isoquinoline derivatives)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Mechanism of Action Studies

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Test compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to an OD600 of 0.5.

  • Add PI to the cell suspension at a final concentration of 2 µM and incubate in the dark for 10 minutes.

  • Add the test compound at various concentrations to the cell suspension.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane damage.

This assay determines if the isoquinoline derivative inhibits the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA gyrase enzyme

  • Assay buffer (containing ATP)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction tubes containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Add DNA gyrase to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential mechanisms of action for isoquinoline-based antibacterial agents.

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_evaluation Hit Validation & Lead Optimization cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis of Isoquinoline Derivatives purification Purification & Characterization synthesis->purification library Compound Library purification->library mic_assay MIC Assay (Broth Microdilution) library->mic_assay hit_id Hit Identification mic_assay->hit_id mbc_assay MBC Assay hit_id->mbc_assay cytotoxicity Cytotoxicity Assay hit_id->cytotoxicity sar Structure-Activity Relationship (SAR) Studies mbc_assay->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt membrane_perm Membrane Permeability Assay lead_opt->membrane_perm dna_gyrase DNA Gyrase Inhibition Assay lead_opt->dna_gyrase other_assays Other MoA Assays membrane_perm->other_assays dna_gyrase->other_assays

Caption: Experimental workflow for the development of antibacterial isoquinoline derivatives.

mechanism_of_action cluster_cell_envelope Cell Envelope Disruption cluster_intracellular Intracellular Targets isoquinoline Isoquinoline Derivative cell_wall Inhibition of Cell Wall Synthesis isoquinoline->cell_wall cell_membrane Increased Membrane Permeability isoquinoline->cell_membrane dna_gyrase DNA Gyrase/Topoisomerase IV Inhibition isoquinoline->dna_gyrase ftsZ FtsZ Polymerization Inhibition isoquinoline->ftsZ protein_synthesis Inhibition of Protein Synthesis isoquinoline->protein_synthesis bacterial_death Bacterial Cell Death cell_wall->bacterial_death cell_membrane->bacterial_death dna_gyrase->bacterial_death ftsZ->bacterial_death protein_synthesis->bacterial_death

Caption: Potential mechanisms of action for antibacterial isoquinoline derivatives.

References

3-Chloroisoquinolin-5-amine: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisoquinolin-5-amine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive chlorine atom at the 3-position and a primary amine at the 5-position, allows for selective functionalization, making it an attractive starting material for the development of novel Active Pharmaceutical Ingredients (APIs). The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to interact with a variety of biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic and diagnostic agents.

Key Applications

Derivatives of this compound have shown promise in several therapeutic and diagnostic areas, primarily as kinase inhibitors for oncology and as imaging agents for neurodegenerative diseases.

Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site. The 3-chloro and 5-amino groups of this compound serve as key handles for introducing substituents that can target specific kinases involved in cancer cell proliferation and survival.

Imaging Agents for Neurodegenerative Diseases

Functionalization of the this compound core has led to the development of potent and selective imaging agents for detecting neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. These compounds are designed to bind to tau protein aggregates and can be labeled with positron-emitting isotopes for use in Positron Emission Tomography (PET) scans.

Data Presentation

The following table summarizes the biological activity of representative compounds synthesized from this compound and related isoquinoline derivatives.

Compound IDStructureTargetActivity (IC50/Ki)Therapeutic Area
1 Pyrrolo[2,3-c]pyridine derivativeTau AggregatesKi = 1.2 nMAlzheimer's Disease Imaging
2 3-Arylisoquinoline derivativeTopoisomerase I/IIIC50 = 1.93 µM (HuH7 cells)Oncology

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into biologically active compounds.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-chloro-5-nitroisoquinoline.[1]

Materials:

  • 3-chloro-5-nitroisoquinoline

  • Zinc dust

  • Acetic acid

  • Celite

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve 3-chloro-5-nitroisoquinoline (2.3 g, 11.0 mmol) in acetic acid (100 mL).

  • Add zinc dust (3.5 g, 55.1 mmol) to the solution in portions.

  • Stir the resulting mixture for 2 hours at ambient temperature.

  • Filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with 1% methanol in dichloromethane to afford this compound.

Protocol 2: Synthesis of a Pyrrolo[2,3-c]pyridine Derivative for Tau Imaging

This protocol outlines a general strategy for the synthesis of pyrrolo[2,3-c]pyridine derivatives from this compound, based on patent literature.

Step A: Buchwald-Hartwig Amination of this compound

This step involves the palladium-catalyzed coupling of this compound with a suitable amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step B: Intramolecular Cyclization to form the Pyrrolo[2,3-c]pyridine Core

This step involves the formation of the pyrrole ring. The specific conditions will depend on the nature of the substituents introduced in Step A. A representative acid-catalyzed cyclization is described.

Materials:

  • Product from Step A

  • Polyphosphoric acid (PPA)

Procedure:

  • Heat the product from Step A in polyphosphoric acid at 150-180 °C for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagram

G Figure 1: Simplified Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Kinase_Inhibitor Isoquinoline-based Kinase Inhibitor Kinase_Inhibitor->PI3K Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by isoquinoline-based kinase inhibitors.

Experimental Workflow Diagram

G Figure 2: General Workflow for API Synthesis Start This compound Reaction Derivatization Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assay, Cell Viability) Characterization->Biological_Screening End Lead Compound Identification Biological_Screening->End

Caption: General experimental workflow for the synthesis and evaluation of APIs from this compound.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions on 3-Chloroisoquinolin-5-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to enable the facile introduction of diverse substituents at the 3-position of the isoquinoline core.

Introduction to Cross-Coupling on this compound

The isoquinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals. The ability to functionalize this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound serves as a valuable starting material, offering a reactive handle at the C-3 position for palladium-catalyzed cross-coupling reactions, while the amino group at the C-5 position can be utilized for further derivatization or to modulate the physicochemical properties of the final compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are among the most widely used transformations in modern organic synthesis due to their broad substrate scope and functional group tolerance.[2][3]

Suzuki-Miyaura Coupling

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a similar transformation on a substituted chloro-isoquinolinone.[5] Optimization of the ligand, base, and temperature may be necessary for optimal results with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Chloro-Isoquinolinone Derivative[5]

ParameterCondition
Aryl Halide(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Boronic Acid2-Substituted pyrimidinyl boronic acid
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
LigandSPhos (15 mol%)
BaseK₂CO₃ (1.3 equivalents)
SolventTHF/H₂O (1:1)
Temperature65 °C
Time12 h
Yield40-98%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is instrumental in synthesizing substituted anilines and related compounds. A rapid and efficient synthesis of 3-aminoisoquinoline derivatives has been reported using this methodology on a 3-chloroisoquinoline substrate.[6]

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol is based on the successful amination of 3-chloro-5-isoquinolinesulfonyl chloride at the C-3 position.[6]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous and degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-130 °C).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Conditions for Buchwald-Hartwig Amination of 3-Chloro-5-isoquinolinesulfonyl Chloride[6]

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001685
4-FluoroanilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001678
BenzylaminePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001665
MorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001675

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various bioactive molecules. While specific examples for the Sonogashira coupling of this compound are not prevalent in the literature, general protocols for the coupling of chloro-heterocycles can be adapted.

General Experimental Protocol for Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of chloro-heterocycles and will likely require optimization for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPEA) (2-5 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

  • To a degassed solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) salt, and the amine base under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

General Cross-Coupling Workflow

Cross_Coupling_Workflow reagents Reactants: This compound Coupling Partner reaction Reaction Setup (Inert Atmosphere) reagents->reaction catalyst Catalyst System: - Palladium Source - Ligand - Base catalyst->reaction solvent Anhydrous, Degassed Solvent solvent->reaction heating Heating & Stirring reaction->heating workup Workup: - Quenching - Extraction - Washing heating->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex R-Pd(II)-X(L)₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r R-Pd(II)-R'(L)₂ transmetal->pd_r_r boronate R'-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 product R-R' red_elim->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery Application Logic

Drug_Discovery_Logic start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki buchwald Buchwald-Hartwig (Amine) start->buchwald sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira library Compound Library suzuki->library buchwald->library sonogashira->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis screening->sar sar->suzuki Iterative Synthesis sar->buchwald sar->sonogashira lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

A logical workflow for utilizing cross-coupling reactions in drug discovery.

References

laboratory procedure for handling 3-Chloroisoquinolin-5-amine safely

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Chloroisoquinolin-5-amine

Topic: Laboratory Procedure for Handling this compound Safely

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The toxicological properties of this compound have not been fully investigated. The following procedures are based on best practices for handling potentially hazardous aromatic amines and chlorinated heterocyclic compounds. A thorough risk assessment should be conducted before beginning any work with this compound.

Introduction

This compound is a chlorinated aromatic amine, a class of compounds often used in pharmaceutical synthesis and materials science.[1] Due to the known hazards of related compounds, such as potential carcinogenicity and toxicity, it is imperative to handle this compound with extreme caution.[1][2] Aromatic amines can be readily absorbed through the skin, making dermal contact a primary route of exposure.[2] This document provides a detailed protocol for the safe handling of this compound in a laboratory setting to minimize exposure and ensure personnel safety.

Hazard Identification and Physicochemical Properties

While specific toxicity data for this compound is limited, the precautionary principle requires treating it as a hazardous substance.[3] The known physical and chemical properties are summarized below.

Table 1: Physicochemical and Safety Data for this compound and Related Compounds

PropertyThis compoundGeneral Hazards for Aromatic AminesGeneral Hazards for Chlorinated Heterocycles
Appearance Solid (powder)VariesVaries
Molecular Formula C9H7ClN2VariesVaries
Boiling Point 372.6°C at 760 mmHg[3]VariesVaries
Flash Point 179.1°C[3]VariesVaries
Density 1.4 g/cm³[3]VariesVaries
Potential Hazards Data not available[3]Carcinogenicity, mutagenicity, skin absorption, toxicity.[1][2]Skin and eye irritation, respiratory irritation, potential for release of toxic gases (e.g., HCl) upon combustion.[4][5]
GHS Pictograms (Assumed) Skull and Crossbones, Health Hazard, Irritant, Environmental HazardVariesVaries
Signal Word (Assumed) DangerDanger / WarningDanger / Warning
Hazard Statements (Assumed) H301: Toxic if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects.H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation.H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements (Assumed) P201, P261, P264, P270, P273, P280, P301+P310, P302+P352, P305+P351+P338, P308+P313, P405, P501P264, P270, P280, P301+P312, P302+P352, P305+P351+P338P261, P264, P280, P302+P352, P305+P351+P338

Safe Handling Protocol

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk.[8]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.[8] Inspect gloves before use and dispose of them properly after handling.

    • Lab Coat: A chemical-resistant laboratory coat must be worn and kept buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Experimental Workflow for Weighing and Solution Preparation

The following workflow outlines the steps for safely weighing the solid compound and preparing a solution.

cluster_prep Preparation cluster_weighing Weighing (inside fume hood) cluster_solution Solution Preparation (inside fume hood) cluster_cleanup Cleanup and Waste Disposal prep_ppe Don appropriate PPE (double gloves, goggles, face shield, lab coat) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment (spatula, weigh boat, vial, solvent) prep_hood->prep_materials weigh_tare Place weigh boat on analytical balance and tare prep_materials->weigh_tare Start Weighing weigh_transfer Carefully transfer solid this compound to weigh boat using a clean spatula weigh_tare->weigh_transfer weigh_record Record the mass weigh_transfer->weigh_record weigh_seal Securely cap the stock container immediately weigh_record->weigh_seal sol_transfer Transfer the weighed solid into the designated vial weigh_seal->sol_transfer Proceed to Solution Prep sol_add_solvent Add the calculated volume of solvent to the vial sol_transfer->sol_add_solvent sol_dissolve Cap the vial and mix (vortex or sonicate) until dissolved sol_add_solvent->sol_dissolve sol_label Label the vial with the compound name, concentration, date, and your initials sol_dissolve->sol_label clean_decontaminate Decontaminate spatula and work surface with an appropriate solvent (e.g., ethanol) sol_label->clean_decontaminate Finalize clean_waste Dispose of weigh boat, gloves, and contaminated wipes in a designated solid hazardous waste container clean_decontaminate->clean_waste clean_ppe Remove PPE in the correct order clean_waste->clean_ppe clean_wash Wash hands thoroughly with soap and water clean_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Spill and Emergency Procedures
  • Minor Spill (in fume hood):

    • Decontaminate the area with a suitable solvent and absorbent pads.

    • Collect all contaminated materials in a sealed bag and place them in the designated hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spread of the powder.

    • Contact the institution's environmental health and safety (EHS) office immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not discharge into drains or the environment.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the lack of specific toxicological data and the known hazards of related aromatic amines and chlorinated compounds. Adherence to the protocols outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk and ensuring a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and perform a risk assessment for your specific experimental procedure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloroisoquinolin-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the reduction of the nitro group of the precursor, 3-chloro-5-nitroisoquinoline. A common and effective method for this transformation is the use of powdered iron in a mixture of acetic acid and water[1].

Q2: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reduction of the nitro group may not have gone to completion.

  • Side product formation: Undesired side reactions can consume the starting material or the product.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical for maximizing yield.

  • Poor quality of reagents: The purity and activity of the starting material and reagents, particularly the reducing agent, are crucial.

  • Inefficient product isolation: Significant product loss can occur during the workup and purification steps.

Q3: What are the common side products in this synthesis, and how can I minimize them?

During the reduction of a nitro group, several intermediates such as nitroso and hydroxylamine species can be formed. If the reaction does not proceed to completion, these can be present as impurities. Over-reduction or other side reactions are also possible depending on the chosen reducing agent. To minimize side products, ensure the use of a sufficient excess of the reducing agent and optimize the reaction time and temperature to favor the complete formation of the desired amine[2].

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-chloro-5-nitroisoquinoline), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 3-chloro-5-nitroisoquinoline.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (iron powder).Use freshly purchased, finely powdered iron. Pre-activating the iron with a dilute acid wash may also improve its reactivity.
Poor solubility of the starting material.While the cited protocol uses a suspension, ensuring vigorous stirring is crucial. Alternative solvent systems could be explored, but may require significant re-optimization.
Incorrect reaction temperature.The reaction should be maintained between 60-70°C as specified in the protocol[1]. Lower temperatures will result in a sluggish reaction, while excessively high temperatures could promote side reactions.
Incomplete Reaction (Starting material remains) Insufficient amount of reducing agent.Ensure that the stoichiometric amount of iron powder is added as per the protocol. An excess may be required in some cases.
Insufficient reaction time.The protocol suggests stirring for 2 hours after the addition of iron is complete[1]. If TLC indicates the presence of starting material, the reaction time can be extended.
Formation of Colored Impurities Incomplete reduction leading to nitroso or other colored intermediates.As with incomplete reactions, ensure sufficient reducing agent and reaction time.
Air oxidation of the product.The aminoisoquinoline product can be susceptible to air oxidation. It is advisable to perform the workup and purification steps promptly after the reaction is complete.
Difficulty in Product Isolation Emulsion formation during workup.During the basification and extraction steps, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions.
Product precipitation during filtration.Ensure the filter cake is thoroughly washed with the extraction solvent (ether is used in the cited protocol) to recover all the product[1].

Experimental Protocols

Synthesis of this compound from 3-chloro-5-nitro-isoquinoline [1]

This protocol details the reduction of 3-chloro-5-nitro-isoquinoline using powdered iron in an acidic medium.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-chloro-5-nitro-isoquinoline208.5920.9 g0.100
Powdered Iron55.84515.2 g0.272
Glacial Acetic Acid60.05160 mL-
Water18.015160 mL-
20% w/v Sodium Hydroxide40.00As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-
Activated Charcoal12.01As needed-

Procedure:

  • Suspend 3-chloro-5-nitro-isoquinoline (20.9 g, 0.100 mol) in glacial acetic acid (160 mL).

  • Add water (160 mL) and heat the mixture to 60°C with stirring.

  • Slowly add powdered iron (15.2 g, 0.272 mol) to the stirred mixture, maintaining the temperature between 60°C and 70°C.

  • After the addition of iron is complete, continue stirring for 2 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Make the reaction mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

  • Filter the mixture.

  • Dry the collected residue overnight over silica gel in a vacuum oven at 50°C.

  • Break up the dried cake and extract it three times with ether under reflux.

  • Combine the ether extracts, boil with activated charcoal, and then dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the ether to yield the product, this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start suspend Suspend 3-chloro-5-nitro-isoquinoline in acetic acid and water start->suspend heat Heat to 60-70°C suspend->heat add_fe Slowly add powdered iron heat->add_fe react Stir for 2 hours at 60-70°C add_fe->react cool Stand overnight react->cool basify Make alkaline with 20% NaOH cool->basify filter Filter the mixture basify->filter dry Dry the residue filter->dry extract Extract with ether dry->extract purify Treat with charcoal, dry, and evaporate extract->purify end End Product: This compound purify->end troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield check_reaction Check Reaction Completion (TLC) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes add_reagent Add More Reducing Agent incomplete->add_reagent Yes check_reagents Check Reagent Quality incomplete->check_reagents No impure_reagents Impure/Inactive Reagents check_reagents->impure_reagents use_fresh Use Fresh/High-Purity Reagents impure_reagents->use_fresh Yes check_workup Review Workup & Purification impure_reagents->check_workup No loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup optimize_extraction Optimize Extraction & Purification Steps loss_during_workup->optimize_extraction Yes

References

Technical Support Center: Purification of 3-Chloroisoquinolin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3-Chloroisoquinolin-5-amine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound on standard silica gel?

The primary challenge is the interaction between the basic amine group of the molecule and the acidic nature of standard silica gel.[1][2][3] This can lead to several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery.[3]

  • Peak Tailing: Strong acid-base interactions can cause the compound to elute slowly and over many fractions, leading to poor separation and dilute samples.[4][5]

  • Compound Degradation: The acidic surface of the silica gel can potentially degrade acid-sensitive compounds.[4][6]

Q2: What is the recommended stationary phase for purifying basic amines like this compound?

While standard silica gel can be used with modifications, alternative stationary phases often provide better results.[3]

  • Amine-functionalized Silica: This is often the best choice as it provides a basic surface, minimizing the strong interactions that cause tailing and yield loss.[1][2][3] It allows for the use of less polar, non-basic solvent systems like hexane/ethyl acetate.[1][3]

  • Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it with a mobile phase containing a small amount of a basic modifier like triethylamine (1-3%).[7]

  • Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica for acid-sensitive compounds.[4]

  • Reversed-Phase (C18): For polar compounds, reversed-phase chromatography can be an effective purification method.[3][8]

Q3: How do I choose an appropriate mobile phase (eluent)?

The choice of mobile phase depends on the stationary phase.

  • For Standard Silica: Solvent systems like dichloromethane (DCM)/methanol (MeOH) are common, but often require the addition of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to prevent peak tailing.[1][3]

  • For Amine-Functionalized Silica: Simpler, neutral solvent systems like hexane/ethyl acetate or ethyl acetate/isopropanol can be used effectively without basic additives.[1][3][9]

  • For Reversed-Phase (C18): A mixture of water (often with a pH modifier) and an organic solvent like acetonitrile or methanol is used.[8][10] For basic amines, using a mobile phase with a high pH can improve retention and separation.[3][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column. 1. Strong interaction with acidic silica gel.[3][4] 2. Mobile phase is not polar enough. 3. Compound may have decomposed on the column.[4]1. Switch to an amine-functionalized silica or deactivated silica column.[3][7] 2. Gradually increase the polarity of the mobile phase (gradient elution).[4][7] 3. Add a basic modifier (e.g., triethylamine) to the eluent.[7] 4. Test compound stability on a small amount of silica via TLC before running the column.[4]
Significant peak tailing. 1. Strong acid-base interaction between the amine and silica.[5] 2. Column is overloaded with the sample.[11]1. Add a competing base like triethylamine or ammonium hydroxide to the mobile phase.[1][3] 2. Use an amine-functionalized silica column to eliminate the need for basic additives.[1][2] 3. Reduce the amount of crude material loaded onto the column.
Poor separation of compound from impurities. 1. Inappropriate solvent system. 2. Column was packed improperly (e.g., air bubbles, cracks).[12] 3. Fractions collected are too large.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[4] 2. Try a different stationary phase (e.g., silica to amine-functionalized silica).[3] 3. Repack the column carefully. 4. Collect smaller fractions.
Compound appears to degrade during purification. 1. The compound is unstable on acidic silica gel.[4][6] 2. Fractions left at room temperature for too long after collection.[6]1. Use a less acidic stationary phase like deactivated silica, alumina, or amine-functionalized silica.[3][4] 2. Analyze and combine fractions promptly after elution. Store purified fractions in a cool, dark place if necessary.

Experimental Protocols

Protocol 1: Column Chromatography using Amine-Functionalized Silica

This is the recommended method for simplifying the purification of basic amines.

  • Stationary Phase Selection: Choose an amine-functionalized silica column with an appropriate particle size.

  • Mobile Phase Selection:

    • Develop a solvent system using amine-functionalized TLC plates.[9]

    • A common starting point is a gradient of ethyl acetate in hexane.

    • Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of the amine-functionalized silica in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if necessary) and carefully pipette it onto the top of the column bed.[12]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the column bed. This method is preferred for samples with poor solubility in the eluent.[7]

  • Elution and Fraction Collection:

    • Begin eluting with the selected mobile phase system.

    • If using a gradient, gradually increase the percentage of the more polar solvent.[4]

    • Collect fractions and monitor their contents using TLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Method Development (Select Stationary & Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for column chromatography purification.

troubleshooting_tree cluster_issues cluster_solutions_no_elution cluster_solutions_tailing cluster_solutions_poor_sep Start Problem Encountered Problem What is the primary issue? Start->Problem NoElution No Compound Eluting Problem->NoElution No Elution Tailing Significant Peak Tailing Problem->Tailing Tailing PoorSep Poor Separation Problem->PoorSep Separation Sol_Polarity Increase Mobile Phase Polarity NoElution->Sol_Polarity Sol_Modifier Add Basic Modifier (e.g., Triethylamine) NoElution->Sol_Modifier Sol_Stationary Switch to Amine- Functionalized Silica NoElution->Sol_Stationary Sol_Tailing_Modifier Add Basic Modifier to Mobile Phase Tailing->Sol_Tailing_Modifier Sol_Tailing_Stationary Use Amine- Functionalized Silica Tailing->Sol_Tailing_Stationary Sol_Tailing_Load Reduce Sample Load Tailing->Sol_Tailing_Load Sol_Sep_TLC Re-optimize Solvents with TLC PoorSep->Sol_Sep_TLC Sol_Sep_Fractions Collect Smaller Fractions PoorSep->Sol_Sep_Fractions Sol_Sep_Repack Check Column Packing & Repack if Needed PoorSep->Sol_Sep_Repack

Caption: Decision tree for chromatography troubleshooting.

References

Technical Support Center: Recrystallization of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Chloroisoquinolin-5-amine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Data Presentation: Solvent Selection for Recrystallization

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the general solubility of aromatic amines and isoquinoline derivatives.[1] It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

SolventPolarityBoiling Point (°C)Expected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
Water High100LowLow to ModeratePoor; may be suitable as an anti-solvent.
Methanol High65ModerateHighPotentially suitable.
Ethanol High78ModerateHighPotentially suitable; often a good starting point for aromatic compounds.[2]
Acetone Medium56Moderate to HighHighMay be too soluble at room temperature.
Ethyl Acetate Medium77ModerateHighPotentially suitable.
Dichloromethane Medium40HighVery HighLikely too soluble for effective recrystallization.
Chloroform Medium61HighVery HighLikely too soluble for effective recrystallization.
Toluene Low111Low to ModerateHighPotentially suitable, but high boiling point may be a concern.[2]
Diethyl Ether Low35Low to ModerateHighA promising candidate based on purification methods for similar compounds.
Hexane/Heptane Low69 / 98Very LowLowLikely poor solvents; may be suitable as anti-solvents.[2]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent should be guided by the principles outlined in the data table and confirmed with small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Toluene, or Diethyl Ether)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude solid. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this temperature. Heat the test tube gently. The ideal solvent will dissolve the compound completely upon heating. Allow the solution to cool to room temperature. The formation of crystals indicates a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. If using a volatile solvent, a condenser should be fitted to the flask. Add more hot solvent in small portions until the solid just dissolves. An excess of solvent will reduce the yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Pre-heating the filtration apparatus is recommended.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and air dry or place them in a desiccator.

Troubleshooting and FAQs

Q1: The compound does not dissolve in the hot solvent.

A1: This indicates that the chosen solvent is not suitable. The compound is likely insoluble or has very low solubility in that solvent even at elevated temperatures.

  • Solution: Select a more polar solvent or a different solvent system. Refer to the solvent selection table for alternatives. It is also possible that the "insoluble" material is an impurity. If most of the material dissolves, proceed with a hot filtration to remove the insoluble impurities.

Q2: No crystals form upon cooling.

A2: This is a common issue that can arise from several factors.

  • Too much solvent was used: The solution is not supersaturated enough for crystals to form.

    • Solution: Reduce the volume of the solvent by gentle heating to evaporate some of it, and then allow the solution to cool again.[2]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.

    • Solution 1: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution.

    • Solution 2: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[2]

  • Slow crystallization kinetics: Some compounds are slow to crystallize.

    • Solution: Allow the solution to stand undisturbed for a longer period, even overnight. Further cooling in an ice bath may also be beneficial.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[3]

  • Solution 2: Change the solvent. Use a solvent with a lower boiling point. The boiling point of the solvent should ideally be lower than the melting point of the compound being recrystallized.[2]

  • Solution 3: Use a solvent mixture. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

Q4: The yield of recrystallized product is very low.

A4: A low yield can be due to several factors during the experimental procedure.

  • Using too much solvent: A significant portion of the product will remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: Crystals may have formed during a hot filtration step.

    • Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: The solution was not cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice bath for a longer duration to maximize crystal formation.

  • Washing with warm solvent: The wash solvent was not cold enough and dissolved some of the product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[3]

Q5: The recrystallized product is still impure.

A5: This can happen if the chosen solvent is not ideal or if the cooling process was too rapid.

  • Solution 1: Repeat the recrystallization. A second recrystallization can often significantly improve purity.

  • Solution 2: Choose a different solvent. The initial solvent may have similar solubility properties for both the compound and the impurities.

  • Solution 3: Slower cooling. Allow the solution to cool more slowly to give the crystal lattice time to form correctly, excluding impurities.

  • Solution 4: Decolorizing carbon. If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

Visualizations

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Compound Oils Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes too_much_solvent Too much solvent? -> Evaporate some solvent no_crystals->too_much_solvent supersaturated Supersaturated? -> Seed or Scratch no_crystals->supersaturated oil_out->crystals_form No oiling Oiling Out Occurs oil_out->oiling Yes change_solvent Boiling point of solvent too high? -> Use lower boiling solvent oiling->change_solvent add_more_solvent Solution too concentrated? -> Reheat and add more solvent oiling->add_more_solvent end Pure Product filter_dry->end too_much_solvent->cool supersaturated->cool change_solvent->dissolve add_more_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Workflow start Start: Crude This compound step1 1. Select appropriate solvent (e.g., Ethanol, Toluene) start->step1 step2 2. Dissolve crude product in minimum amount of hot solvent step1->step2 step3 3. Hot filtration (if insoluble impurities are present) step2->step3 step4 4. Cool solution slowly to room temperature step3->step4 step5 5. Further cool in an ice bath step4->step5 step6 6. Collect crystals by vacuum filtration step5->step6 step7 7. Wash crystals with ice-cold solvent step6->step7 step8 8. Dry the pure crystals step7->step8 end End: Pure This compound step8->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Navigating the Synthesis of Isoquinoline Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoquinoline amines. The information is tailored for professionals in research and drug development, offering practical solutions to manage and mitigate side reactions, optimize yields, and ensure product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of isoquinoline amines, presented in a question-and-answer format.

Issue 1: Low or No Yield in Bischler-Napieralski Reaction

Q: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?

A: Low yields in the Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines, can often be attributed to several factors.[1] The primary reasons include a deactivated aromatic ring, an insufficiently potent dehydrating agent, competing side reactions, or inappropriate reaction conditions.[1]

Possible Causes and Solutions:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization.

    • Solution: This reaction is most effective with electron-donating groups on the benzene ring.[1] If your substrate has deactivating groups, consider using stronger dehydrating agents or alternative synthetic routes.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1]

    • Solution: For electron-deficient or neutral substrates, a more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][2][3]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting material or product, often resulting in tar formation.[1]

    • Solution: Experiment with a range of temperatures, from room temperature to reflux.[4] Monitor the reaction closely using thin-layer chromatography (TLC) to determine the optimal reaction time and prevent overheating.[1]

Issue 2: Formation of Styrene Side Products (Retro-Ritter Reaction)

Q: I am observing a significant amount of a styrene derivative as a byproduct in my Bischler-Napieralski reaction. What is causing this and how can I minimize it?

A: The formation of styrene derivatives is a major competing pathway known as the retro-Ritter reaction.[1][3] This side reaction is particularly prevalent when the nitrilium ion intermediate can fragment to form a stable, conjugated styrene.[1][3]

Strategies to Minimize the Retro-Ritter Reaction:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]

  • Milder Reaction Conditions: Employing modern protocols, such as the use of triflic anhydride (Tf₂O) and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Reagents: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[5]

Issue 3: Poor Regioselectivity in Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A: The regioselectivity of the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines, is influenced by the substitution pattern on the aromatic ring of the β-arylethylamine.[6][7] Cyclization typically occurs at the position that is electronically and sterically most favorable.

Methods to Control Regioselectivity:

  • Substrate Design: The presence and position of electron-donating groups on the aromatic ring can direct the cyclization to a specific position.[8]

  • Reaction Conditions: The choice of solvent and acid catalyst can influence the regiochemical outcome. Protic solvents have been shown to improve regioselectivity in some cases.[7]

  • Protecting Groups: In some instances, a blocking group can be introduced to prevent reaction at an undesired position, which can then be removed after the cyclization.

Issue 4: Tar Formation

Q: My reaction mixture is turning into a thick, unmanageable tar. What causes this and what can I do to prevent it?

A: Tar formation is a common issue in isoquinoline synthesis, particularly in reactions that use strong acids and high temperatures, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] It is often a result of polymerization or decomposition of starting materials, intermediates, or the final product.[1]

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.[1]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[1]

  • Moderators: In some reactions, like the Skraup synthesis of quinolines which has similar issues, moderators such as ferrous sulfate can be used to make the reaction less violent and reduce charring.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoquinoline amines?

A1: The most common and versatile methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[9] The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[1][2] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline.[10][11] The Pomeranz-Fritsch reaction synthesizes isoquinolines from the acid-catalyzed reaction of a benzaldehyde and a 2,2-dialkoxyethylamine.[9]

Q2: How do I choose the appropriate dehydrating agent for the Bischler-Napieralski reaction?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate.[1]

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient.[1][3]

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice.[1][2][3] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][2]

Q3: How can I purify my crude isoquinoline amine product?

A3: Column chromatography is a widely used technique for the purification of isoquinoline amines.[12] Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to poor separation and tailing. To overcome this, several strategies can be employed:

  • Addition of a Base to the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.[12]

  • Use of an Amine-Functionalized Stationary Phase: An amine-bonded silica column can be used as an alternative to standard silica gel to minimize acid-base interactions.[13]

  • Reversed-Phase Chromatography: For highly polar or ionizable amines, reversed-phase chromatography with a mobile phase buffered at an appropriate pH can be an effective purification method.[14]

Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A4: Yes, ketones can be used in the Pictet-Spengler reaction, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging than with aldehydes due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary to achieve good yields.[4]

Q5: What is the role of the acid catalyst in the Pictet-Spengler reaction?

A5: The acid catalyst is essential for the formation of the electrophilic iminium ion, which is a key intermediate in the reaction.[10] The imine formed from the initial condensation of the amine and the aldehyde is not typically electrophilic enough to undergo cyclization. The acid protonates the imine, forming a more reactive iminium ion that can then be attacked by the electron-rich aromatic ring to close the ring.[10][11]

Data Presentation

Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction

Dehydrating AgentSolventTemperature (°C)Yield (%) of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
POCl₃TolueneReflux75-85
P₂O₅ in POCl₃TolueneReflux85-95
PPA-140-15070-80
Tf₂O / 2-chloropyridineCH₂Cl₂0 to RT80-90

Table 2: Effect of Reaction Conditions on the Yield of a Palladium-Catalyzed Isoquinolinone Synthesis

EntryCatalyst (10 mol%)Oxidant (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂Ag₂CO₃Toluene10045
2PdCl₂Ag₂CO₃Toluene10062
3Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene10078
4Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene8587

Reaction conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid esters (3 equiv.), DIPEA (2 equiv.) in toluene (10 mL) for 4 h.[15]

Experimental Protocols

Protocol 1: General Procedure for the Bischler-Napieralski Reaction using POCl₃

  • To a solution of the β-phenylethylamide (1.0 equiv) in anhydrous toluene (5-10 mL per gram of amide), add phosphorus oxychloride (2.0-3.0 equiv) dropwise at room temperature. An ice bath can be used to control any exotherm.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for the Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or toluene).

  • Add the aldehyde or ketone (1.0-1.2 equiv) to the solution at room temperature.

  • Add the acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and stir the mixture at the desired temperature (room temperature to reflux) until the reaction is complete as monitored by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.[4]

Protocol 3: Column Chromatography Purification of Isoquinoline Amines

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude isoquinoline amine in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoquinoline amine.[12][16][17]

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in Isoquinoline Synthesis Check_Aromatic_Ring Is the aromatic ring electron-rich? Start->Check_Aromatic_Ring Check_Dehydrating_Agent Is the dehydrating agent potent enough? Check_Aromatic_Ring->Check_Dehydrating_Agent Yes Solution_Aromatic_Ring Consider alternative substrates or stronger conditions. Check_Aromatic_Ring->Solution_Aromatic_Ring No Check_Reaction_Conditions Are the reaction conditions optimal? Check_Dehydrating_Agent->Check_Reaction_Conditions Yes Solution_Dehydrating_Agent Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O). Check_Dehydrating_Agent->Solution_Dehydrating_Agent No Check_Side_Reactions Are side reactions occurring? Check_Reaction_Conditions->Check_Side_Reactions Yes Solution_Reaction_Conditions Optimize temperature and reaction time. Monitor by TLC. Check_Reaction_Conditions->Solution_Reaction_Conditions No Solution_Side_Reactions Modify conditions to minimize side reactions (e.g., lower temperature, different solvent). Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Aromatic_Ring->Check_Dehydrating_Agent Solution_Dehydrating_Agent->Check_Reaction_Conditions Solution_Reaction_Conditions->Check_Side_Reactions Solution_Side_Reactions->Success

Caption: Troubleshooting decision tree for low yield in isoquinoline synthesis.

Reaction_Optimization_Workflow Start Define Target Isoquinoline Amine Select_Reaction Select Synthetic Route (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Select_Reaction Initial_Conditions Run Initial Experiment (Literature or Standard Conditions) Select_Reaction->Initial_Conditions Analyze_Results Analyze Results (Yield, Purity, Side Products) Initial_Conditions->Analyze_Results Troubleshoot Troubleshoot Issues (Low Yield, Impurities) Analyze_Results->Troubleshoot Optimize_Parameters Optimize Reaction Parameters (Temperature, Solvent, Catalyst, Time) Troubleshoot->Optimize_Parameters Issues Identified Scale_Up Scale-Up Synthesis Troubleshoot->Scale_Up No Issues Optimize_Parameters->Initial_Conditions Iterate Purify Purify Product Scale_Up->Purify Characterize Characterize Final Product Purify->Characterize

Caption: General workflow for optimizing the synthesis of isoquinoline amines.

Retro_Ritter_Mechanism cluster_main Retro-Ritter Side Reaction cluster_desired Desired Bischler-Napieralski Reaction Nitrilium_Ion Nitrilium Ion Intermediate Fragmentation Fragmentation Nitrilium_Ion->Fragmentation Unimolecular fragmentation Styrene Styrene Derivative (Side Product) Fragmentation->Styrene Nitrile Nitrile Fragmentation->Nitrile Nitrilium_Ion_Desired Nitrilium Ion Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium_Ion_Desired->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) Cyclization->Dihydroisoquinoline

Caption: Mechanism of the retro-Ritter side reaction.

References

long-term storage and stability of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloroisoquinolin-5-amine

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is recommended to store the compound under the following conditions.[1] These conditions minimize degradation from environmental factors. One supplier specifically recommends storage at 2-8°C, protected from light.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation.[2]
Atmosphere In a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.[1]
Light Protected from light (e.g., in an amber vial or a dark location)Prevents potential photochemical degradation.
Environment Store in a dry, cool, and well-ventilated place.[1]Avoids exposure to humidity and extreme temperatures.

2. What are the known and potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (an aromatic amine and a chlorinated isoquinoline), several potential degradation pathways can be anticipated:

  • Oxidative Degradation: The amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light. This can lead to the formation of colored impurities.

  • Hydrolysis: The chloro group at the 3-position of the isoquinoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the corresponding hydroxyisoquinoline derivative.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, leading to decomposition.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. Isoquinoline itself can undergo ring cleavage under vigorous oxidative conditions.[3]

3. What personal protective equipment (PPE) should be used when handling this compound?

Due to the potential hazards associated with aromatic amines and chlorinated compounds, appropriate personal protective equipment should be worn at all times.[2]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Body Protection A lab coat.
Respiratory Protection Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound has developed a dark color. Oxidation of the amine group.Store the compound under an inert atmosphere (Argon or Nitrogen) and protect it from light. If the coloration is significant, the purity should be re-assessed by a suitable analytical method (e.g., HPLC, LC-MS) before use.
Inconsistent results in biological assays. Compound degradation due to improper storage or handling of stock solutions.Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study of the compound in the assay buffer.
Poor solubility in aqueous buffers. The compound is a hydrophobic aromatic molecule.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Sonication may aid in dissolution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in analytical chromatograms (HPLC, LC-MS). Presence of impurities from synthesis or degradation products.Verify the purity of the starting material. If degradation is suspected, a forced degradation study can help identify potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute with the mobile phase, and analyze by a stability-indicating HPLC or LC-MS method.

Protocol 2: Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

  • Sample Preparation: Place accurately weighed samples of this compound in vials that mimic the intended long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated testing).[4]

  • Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4]

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Visualizations

The following diagrams illustrate a potential synthetic application and a proposed mechanism of action for a derivative of 3-aminoisoquinoline, providing context for its use in drug discovery.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Product start 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline step1 React with Benzophenone Imine (Microwave-assisted) start->step1 Pd catalyst, ligand intermediate Imine Intermediate step1->intermediate step2 Acidic Hydrolysis intermediate->step2 product 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine step2->product

Caption: Synthetic workflow for a 3-aminoisoquinoline derivative.[5]

Kinase_Inhibition cluster_components Molecular Components cluster_interaction Interaction cluster_reaction Covalent Bond Formation cluster_result Result inhibitor Electrophilic Isoquinoline Derivative (e.g., with a reactive group) binding Reversible Binding (H-bonds, hydrophobic interactions) inhibitor->binding kinase Kinase Active Site (with Cysteine residue) kinase->binding reaction Nucleophilic attack by Cysteine thiol group binding->reaction result Irreversible Covalent Adduct (Kinase Inactivated) reaction->result

Caption: Proposed mechanism of irreversible kinase inhibition.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloroisoquinolin-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Chloroisoquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The two primary reactive sites are the chloro group at the C3 position and the amino group at the C5 position. The chlorine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can undergo various reactions, including acylation, alkylation, and diazotization.

Q2: Why is the C3-Cl bond challenging to functionalize in cross-coupling reactions?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. The C-Cl bond is stronger, making the oxidative addition step in the catalytic cycle more difficult.[1] To overcome this, more specialized catalyst systems, often employing electron-rich and bulky phosphine ligands, are typically required.[1]

Q3: Can the amino group interfere with cross-coupling reactions at the C3 position?

A3: Yes, the free amino group can potentially interfere with the catalytic cycle in several ways. It can coordinate to the palladium center, potentially inhibiting the catalyst. It can also react with reagents in the reaction mixture. Therefore, it is often advisable to protect the amino group prior to performing cross-coupling reactions. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group will depend on its stability to the coupling conditions and the ease of its subsequent removal.

Q4: What are the key palladium-catalyzed cross-coupling reactions for derivatizing this compound?

A4: The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an aryl or vinyl boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a primary or secondary amine.[2][3]

  • Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Suzuki_Troubleshooting Start Low/No Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Assess Base and Solvent Start->Check_Base Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Solution_Catalyst Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Increase catalyst loading. Check_Catalyst->Solution_Catalyst Solution_Base Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure base is soluble in the solvent system. Use a mixture of organic solvent and water. Check_Base->Solution_Base Solution_Conditions Increase reaction temperature. Ensure rigorous exclusion of air and moisture. Check_Conditions->Solution_Conditions Solution_Reagents Use fresh boronic acid. Protect the 5-amino group. Check_Reagents->Solution_Reagents

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Common Causes and Solutions:

ProblemPotential CauseSuggested Solution
Low or No Product Inactive catalyst system for aryl chloride.Use palladium catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] Consider using a pre-formed catalyst.
Ineffective base.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1]
Poor solvent choice.Use aprotic polar solvents like dioxane, THF, or toluene, often with water as a co-solvent to dissolve the base.[4]
Low reaction temperature.Increase the temperature, typically in the range of 80-120 °C.
Deactivation of catalyst by the amino group.Protect the 5-amino group with a suitable protecting group (e.g., Boc).
Side Product Formation Homocoupling of boronic acid.Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Protodeboronation of boronic acid.Use a less aqueous solvent system or a boronic ester (e.g., pinacol ester).[1]
Dehalogenation of starting material.Use a more stable palladium precatalyst and avoid protic solvents like alcohols if this is observed.[1]
Buchwald-Hartwig Amination

Issue: Incomplete Reaction or Side Products

Buchwald_Hartwig_Troubleshooting Start Incomplete Reaction or Side Products Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Base_Solvent Assess Base and Solvent Compatibility Start->Check_Base_Solvent Check_Amine Examine Amine Substrate Start->Check_Amine Solution_Ligand Screen bulky electron-rich phosphine ligands (e.g., tBuXPhos for primary amines). Use bidentate ligands like BINAP or DPPF. Check_Ligand->Solution_Ligand Solution_Base_Solvent Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure solvent is anhydrous and degassed. Check_Base_Solvent->Solution_Base_Solvent Solution_Amine Use a slight excess of the amine. For ammonia, use an equivalent like ammonium salts. Check_Amine->Solution_Amine

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Common Causes and Solutions:

ProblemPotential CauseSuggested Solution
Low Conversion Inefficient catalyst turnover for aryl chloride.Employ bulky, electron-rich phosphine ligands. For primary amines, ligands like tBuXPhos can be effective.[2] Bidentate ligands such as BINAP may also improve results.[5]
Inappropriate base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.
Catalyst inhibition.Ensure the reaction is conducted under a strict inert atmosphere. The 5-amino group on the substrate could also inhibit the catalyst; protection may be necessary.
Dehalogenation Reductive elimination is slower than β-hydride elimination.A different ligand may be required to promote reductive elimination.
Hydrodeamination Side reaction of the product.Optimize reaction time to minimize product degradation.
Sonogashira Coupling

Issue: Low Yield or Alkyne Homocoupling

Sonogashira_Troubleshooting Start Low Yield or Alkyne Homocoupling Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base_Solvent Assess Base and Solvent Start->Check_Base_Solvent Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Solution_Catalyst Ensure activity of both Pd and Cu(I) catalysts. Consider a copper-free protocol. Check_Catalyst->Solution_Catalyst Solution_Base_Solvent Use an amine base (e.g., Et3N, DIPEA) which can also act as a solvent. Ensure solvent is anhydrous and degassed. Check_Base_Solvent->Solution_Base_Solvent Solution_Atmosphere Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. Check_Atmosphere->Solution_Atmosphere

Caption: Troubleshooting workflow for Sonogashira coupling.

Common Causes and Solutions:

ProblemPotential CauseSuggested Solution
Low Product Yield Inefficient oxidative addition to the C-Cl bond.Higher reaction temperatures may be required. Use a more active palladium catalyst/ligand system.
Deactivation of the copper catalyst.Ensure anhydrous conditions.
Glaser Coupling (Alkyne Homocoupling) Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
High concentration of copper catalyst.Reduce the amount of copper(I) salt. Consider a copper-free Sonogashira protocol.[7]
Dehalogenation Unwanted side reaction.Optimize the base and solvent system.

Data Presentation

The following tables provide representative reaction conditions for the derivatization of chloro-heterocycles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11018High
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O9024Moderate

Data is illustrative and based on general protocols for aryl chlorides.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10016High
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11020>90
3PdCl₂(Amphos)₂ (2)-Cs₂CO₃ (2)t-BuOH10024Moderate

Data is illustrative and based on general protocols for aryl chlorides.[1][2]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

EntryPalladium Source (mol%)Copper Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (excess)THF6512High
2Pd(OAc)₂ (1)CuI (2)DIPEA (3)DMF8018High
3PdCl₂(PCy₃)₂ (2)-Cs₂CO₃ (2)Dioxane10024Moderate

Data is illustrative and based on general protocols for aryl chlorides.[7]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Solvents should be degassed prior to use by bubbling with an inert gas or by the freeze-pump-thaw method.

  • The 5-amino group of this compound may require protection (e.g., as a Boc-carbamate) for optimal results in some cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution) and water (if required for the base).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.[1]

  • Add the protected this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Protect_Amine Protect 5-amino group (if necessary) Prepare_Reagents Prepare anhydrous, degassed solvents and reagents Protect_Amine->Prepare_Reagents Add_Solids Add Substrate, Catalyst, Ligand, and Base to Flask Prepare_Reagents->Add_Solids Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Add_Solids->Inert_Atmosphere Add_Liquids Add Solvent and Liquid Reagents Inert_Atmosphere->Add_Liquids Heat Heat to Reaction Temperature Add_Liquids->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Deprotect Deprotect 5-amino group (if necessary) Purify->Deprotect

Caption: General experimental workflow for cross-coupling reactions.

References

dealing with solubility issues of 3-Chloroisoquinolin-5-amine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of 3-Chloroisoquinolin-5-amine (CAS: 58142-49-7) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in addressing solubility issues. Key physicochemical data are summarized below.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂[1]
Molecular Weight178.62 g/mol [1]
Density~1.4 g/cm³[1]
Boiling Point372.6 °C at 760 mmHg[1]
XLogP3 / LogP2.4 - 3.05[1][2]
pKa (Predicted)2.14 ± 0.43[2]

Note: The positive LogP value suggests a preference for organic solvents over aqueous media.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Solvent TypeRecommended SolventsRationale & ContextSource
Aprotic Polar Dimethylformamide (DMF)Frequently used as a reaction solvent for coupling reactions with similar chloroquinoline and amine derivatives.[3][4][3][4]
Dimethyl sulfoxide (DMSO)A strong polar aprotic solvent, often used for compounds that are difficult to dissolve.[5][5]
Ethers Diethyl EtherUsed successfully as an extraction solvent after synthesis, indicating at least moderate solubility.[6][6]
Esters Ethyl Acetate (EtOAc)Employed as a reaction and extraction solvent for the analogous compound 5-Amino-1-chloroisoquinoline, suggesting it is a viable option.[7][7]
Acids Glacial Acetic AcidUsed as a solvent during the synthesis of the compound.[6][6]

Q3: My compound will not dissolve even in recommended organic solvents. What troubleshooting steps can I take?

If you encounter persistent solubility issues, a systematic approach is recommended. The following workflow provides a logical sequence of steps to try.

G cluster_start Troubleshooting Workflow cluster_chemical Step 3: Chemical Modification cluster_end Resolution start Solubility Issue Encountered solvent Consult Solvent Table (FAQ #2). Try a stronger polar aprotic solvent like DMF or DMSO. start->solvent heat Apply Gentle Heating (e.g., 40-50 °C). Check compound stability first. solvent->heat end Compound Dissolved solvent->end [If successful] cosolvent Use a Co-Solvent System. (e.g., DMF/Toluene, DMSO/THF) ph Consider pH Adjustment / Salt Formation. Add acid (e.g., HCl) to form the hydrochloride salt, which may have better solubility in polar solvents. cosolvent->ph For polar/protic systems cosolvent->end [If successful] sonicate Use Sonication to break up solid aggregates. heat->sonicate heat->end [If successful] sonicate->cosolvent If precipitation occurs on cooling sonicate->end [If successful] ph->end

Caption: Troubleshooting workflow for solubility issues.

Q4: How does pH affect the solubility of this compound?

The structure of this compound contains two basic nitrogen atoms: the amino group (-NH₂) and the isoquinoline ring nitrogen.

  • In acidic conditions, these nitrogen atoms can be protonated to form a salt (e.g., a hydrochloride salt). One of the compound's synonyms is 5-Amino-3-chloroisoquinoline hydrochloride[1].

  • This salt form is generally much more soluble in polar protic solvents, including water and alcohols, than the free base.

  • Conversely, in basic conditions (e.g., during an alkaline workup with aqueous sodium hydroxide), the compound will exist as the free base, which is less polar and therefore more soluble in organic solvents like diethyl ether or ethyl acetate[6].

Experimental Protocols

The following protocols are derived from published synthetic procedures and serve as practical examples for handling the compound.

Protocol 1: Extraction and Isolation of the Free Base

This protocol is adapted from a documented synthesis and is useful for understanding how to handle the compound during a workup, illustrating its solubility in ether.[6]

  • Alkalinize the Reaction Mixture: After the reaction is complete, make the aqueous mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution. This converts any hydrochloride salt to the free base.

  • Filter and Dry: Filter the resulting mixture. The solid residue contains the product. Dry the collected solid thoroughly (e.g., in a vacuum oven at 50°C over silica gel).

  • Solvent Extraction:

    • Break up the dried solid cake.

    • Add diethyl ether and heat the mixture to reflux.

    • Separate the ether layer.

    • Repeat the extraction two more times with fresh diethyl ether to maximize recovery.

  • Purification and Isolation:

    • Combine the ether extracts.

    • The solution can be treated with charcoal to remove colored impurities.

    • Dry the ether solution over anhydrous sodium sulphate and filter.

    • Evaporate the ether under reduced pressure to yield the solid this compound.

Protocol 2: General Procedure for Amide Coupling Reactions

This generalized protocol is based on standard methods for reacting chloro-quinoline/isoquinoline derivatives with amines, where DMF is used to ensure solubility.[3][4]

  • Dissolve Reactant: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous Dimethylformamide (DMF). Gentle warming or sonication may be applied if dissolution is slow.

  • Add Reagents: To the stirred solution, add the desired amine (1.5 equivalents), a coupling reagent (e.g., HATU or BOP, 1.5 equivalents), and a non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA, 3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for the required time (typically monitored by LC/MS or TLC).

  • Workup:

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The product, which is typically less soluble in water, should precipitate out.

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scale-up Synthesis of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 3-Chloroisoquinolin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for scaling up the synthesis of this compound?

A1: Key considerations for a successful scale-up include:

  • Reaction Kinetics and Thermodynamics: Understanding how the reaction rate and heat generation will change with increased volumes is critical for maintaining control and safety.

  • Mass and Heat Transfer: Ensuring efficient mixing and temperature control in larger reactors is crucial to prevent localized overheating and side reactions.

  • Solvent Selection and Volume: Solvents that are effective at the lab scale may pose safety, environmental, or cost issues at an industrial scale. The volume of solvent per unit of reactant may also need optimization.

  • Reagent Addition Rate: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the reaction temperature.

  • Work-up and Product Isolation: Procedures that are simple in the lab, such as extractions and filtrations, can become bottlenecks at a larger scale.

  • Purity and Impurity Profile: The impurity profile may change with scale. Identifying and controlling critical impurities is essential for the final product quality.

Q2: What is a common synthetic route for this compound?

A2: A frequently employed method involves the reduction of a nitro group to an amine. A typical route starts from 3-chloro-5-nitro-isoquinoline, which is then reduced to this compound.[1]

Q3: What are the typical purity specifications for this compound used in further applications?

A3: For applications in advanced organic synthesis and as an API intermediate, a purity of 98% or higher is often required.[2] High purity is essential to minimize side reactions and simplify the purification of subsequent products.[2]

Troubleshooting Guides

Issue 1: Low Yield During the Reduction of 3-chloro-5-nitro-isoquinoline
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more of the reducing agent in portions.The reaction should proceed to completion, showing the disappearance of the starting material.
Degradation of Product The product, an aromatic amine, can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).Minimize the formation of oxidative degradation byproducts, leading to a cleaner reaction mixture and higher yield.
Suboptimal Temperature The reaction temperature can significantly impact the rate and selectivity. If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious of potential side reactions at higher temperatures.An optimized temperature will provide a reasonable reaction rate without compromising the product's integrity.
Inefficient Mixing In a larger reactor, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions. Ensure the stirring is vigorous enough for the scale of the reaction.Homogeneous reaction conditions will be maintained, leading to a more consistent product and yield.
Issue 2: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up, making phase separation difficult. Try adding a small amount of brine (saturated NaCl solution) or a different organic solvent to break the emulsion.The organic and aqueous layers should separate cleanly, allowing for efficient extraction of the product.
Product Precipitation Issues If the product is isolated by precipitation, the choice of solvent and temperature are critical. If precipitation is incomplete, try cooling the solution further or adding an anti-solvent.Complete precipitation of the product from the solution, maximizing the isolated yield.
Co-precipitation of Impurities Impurities may co-precipitate with the product, leading to low purity. Consider recrystallization from a suitable solvent system to remove these impurities.A significant improvement in the purity of the final product.
Residual Impurities After Purification If column chromatography is used for purification, closely related impurities may be difficult to separate. Optimize the eluent system and consider using a different stationary phase.Effective separation of the desired product from impurities, achieving the target purity.

Experimental Protocols

Synthesis of this compound from 3-chloro-5-nitro-isoquinoline

This protocol is based on a literature procedure.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-chloro-5-nitro-isoquinoline208.5920.9 g0.100
Iron powder55.8515.2 g0.272
Glacial Acetic Acid60.05160 mL-
Water18.02160 mL-
20% w/v Sodium Hydroxide40.00As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-
Activated Charcoal12.01As needed-

Procedure:

  • Suspend 3-chloro-5-nitro-isoquinoline (20.9 g, 0.100 mol) in a mixture of glacial acetic acid (160 mL) and water (160 mL).

  • Heat the mixture to 60°C with stirring.

  • Slowly add powdered iron (15.2 g, 0.272 mol) to the stirred mixture, maintaining the temperature between 60°C and 70°C.

  • After the addition is complete, continue stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature and stand overnight.

  • Make the mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

  • Filter the mixture.

  • Dry the collected solid residue.

  • Extract the dried solid with diethyl ether multiple times under reflux.

  • Combine the ether extracts and treat with activated charcoal.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizations

ScaleUp_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Start: 3-chloro-5-nitro-isoquinoline Reduction Reduction with Iron in Acetic Acid Start->Reduction 1. Reagents Quench Alkaline Quench Reduction->Quench 2. Reaction Completion Filtration Filtration Quench->Filtration 3. Neutralization Extraction Ether Extraction Filtration->Extraction 4. Solid Residue Charcoal Charcoal Treatment Extraction->Charcoal 5. Crude Extract Drying Drying over Na2SO4 Charcoal->Drying Evaporation Solvent Evaporation Drying->Evaporation Final Final Product: This compound Evaporation->Final

Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Add_Reagent Add More Reducing Agent Incomplete->Add_Reagent Yes Check_Purity Check Purity of Isolated Product Incomplete->Check_Purity No, Reaction Complete Success Problem Resolved Add_Reagent->Success Low_Purity Low Purity Check_Purity->Low_Purity Recrystallize Recrystallize Product Low_Purity->Recrystallize Yes, Impurities Present Optimize_Chromo Optimize Chromatography Low_Purity->Optimize_Chromo If Recrystallization Fails Low_Purity->Success No, Purity is High Recrystallize->Success Optimize_Chromo->Success

Caption: Troubleshooting decision tree for common synthesis issues.

References

removal of iron catalyst from 3-Chloroisoquinolin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloroisoquinolin-5-amine, with a specific focus on the removal of the iron catalyst used during the reduction of the nitro group precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification stages following the iron-catalyzed reduction of 3-chloro-5-nitroisoquinoline.

Q1: The filtration of the iron sludge is extremely slow and clogs the filter paper. What can I do?

A1: Slow filtration is a frequent challenge due to the formation of fine, gelatinous iron oxides.[1] Here are several strategies to improve the filtration rate:

  • Use of a Filter Aid: The most common solution is to use a filter aid like Celite® (diatomaceous earth).[2][3][4] Celite creates a porous filter cake that prevents the fine iron particles from clogging the filter paper.[5][6]

    • Procedure: Prepare a pad of Celite (approximately 1-2 cm thick) over the filter paper in your Buchner funnel by suspending it in the reaction solvent and applying a gentle vacuum.[4] Pour the reaction mixture carefully onto the Celite bed.

  • Co-solvent Addition: Adding a different solvent to the mixture can sometimes change the particle size and consistency of the iron sludge, making it easier to filter.

  • Avoid Vigorous Shaking: When preparing for filtration, avoid vigorous shaking which can break down iron particles into a finer, more difficult-to-filter form.[7]

Q2: After filtration and extraction, my product is still colored, suggesting residual iron contamination. How can I remove trace amounts of iron?

A2: Residual iron can be present in soluble or very fine particulate forms. Here are a few methods to address this:

  • Chelation: Use a chelating agent to bind the residual iron ions, forming a water-soluble complex that can be removed by an aqueous wash.[8][9][10][11]

    • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent for iron.[8]

    • Procedure: During the aqueous workup, wash the organic layer with a dilute aqueous solution of EDTA.

  • Acid-Base Extraction: Perform a thorough acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., dilute HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic, iron-containing impurities in the organic layer. Then, basify the aqueous layer and re-extract the purified amine into an organic solvent.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb colored impurities, including some iron complexes. The charcoal is then removed by filtration through Celite.

Q3: I am observing an emulsion during the aqueous workup. How can I break it?

A3: Emulsions are common in amine extractions and can be challenging to resolve.[12][13] Here are some effective techniques:

  • Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine).[14] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions or swirling to mix the layers.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Filtration through Celite: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break the emulsion.[14]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.[15]

Q4: The reduction of the nitro group appears to be incomplete. What could be the cause?

A4: Incomplete reduction can be due to several factors:[16]

  • Insufficient Iron: Ensure that a sufficient excess of iron powder is used.

  • Inactive Iron: The surface of the iron powder may be passivated. Using a freshly opened container or activating the iron with a brief acid wash can help.

  • Inadequate Acid Concentration: The acidic medium is crucial for the reaction. Ensure the correct concentration of acetic acid or another suitable acid is used.

  • Poor Solubility: The starting material, 3-chloro-5-nitroisoquinoline, must be adequately soluble in the reaction solvent system. Adjusting the solvent composition may be necessary.[16]

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the recommended temperature to allow for complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound that requires iron catalyst removal?

A1: The most common method is the Béchamp reduction of 3-chloro-5-nitroisoquinoline using powdered iron in an acidic medium, typically acetic acid.[17][18] The iron acts as the reducing agent to convert the nitro group (-NO₂) to an amino group (-NH₂).

Q2: What are the primary methods for removing the iron catalyst after the reaction?

A2: The main strategies for iron catalyst removal are:

  • Filtration: This is the most direct method, often enhanced by the use of a filter aid like Celite to handle the fine iron oxide byproducts.[2][3]

  • Acid-Base Extraction: This technique leverages the basicity of the amine product to separate it from the neutral and acidic iron compounds.

  • Chelation: This method is particularly useful for removing trace amounts of residual iron by forming water-soluble complexes that can be washed away.[8][10]

Q3: How can I quantify the amount of residual iron in my final product?

A3: To determine the level of iron contamination in your purified this compound, highly sensitive analytical techniques are required:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is one of the best methods for trace metal analysis and can detect iron concentrations at the parts-per-billion (ppb) level.[17][19][20]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is also very effective for quantifying trace metals, though typically with slightly higher detection limits than ICP-MS.

Q4: Are there alternative synthesis methods that avoid the use of an iron catalyst?

A4: Yes, catalytic hydrogenation is a common alternative for the reduction of nitroarenes. This method typically uses a noble metal catalyst (e.g., Palladium on carbon, Platinum on carbon) and hydrogen gas.[18] While this avoids the issue of iron sludge, it requires specialized equipment for handling hydrogen gas and the removal of the precious metal catalyst, which can also present challenges.

Data Presentation

Table 1: Comparison of Iron Catalyst Removal Methods

MethodPrincipleTypical Efficiency (Residual Fe)AdvantagesDisadvantages
Filtration with Celite Physical separation of solid iron oxides.< 100 ppmSimple, cost-effective for bulk removal.May not remove all fine particulates or soluble iron. Can be slow.[1]
Acid-Base Extraction Separation based on the basicity of the amine product.< 50 ppmGood for removing a wide range of impurities.Can be labor-intensive and may lead to product loss in multiple steps.
Chelation (e.g., with EDTA) Formation of a water-soluble iron-chelate complex.< 10 ppmHighly effective for removing trace amounts of iron.[8]Adds an additional reagent to the workup.
Combined Methods A combination of filtration followed by chelation or acid-base extraction.< 5 ppmProvides the highest purity product.More complex and time-consuming procedure.

Experimental Protocols

Key Experiment: Removal of Iron Catalyst from the Synthesis of this compound

This protocol is based on the Béchamp reduction of 3-chloro-5-nitroisoquinoline.

Materials:

  • Crude reaction mixture containing this compound and iron sludge.

  • 20% w/v aqueous sodium hydroxide solution.

  • Deionized water.

  • Ether (or another suitable organic solvent like ethyl acetate).

  • Anhydrous sodium sulfate.

  • Activated charcoal (optional).

  • Celite®.

  • Buchner funnel and filter flask.

  • Filter paper.

  • Separatory funnel.

Procedure:

  • Alkalinization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully make the mixture alkaline (pH > 9) by the slow addition of a 20% w/v aqueous sodium hydroxide solution with stirring. This precipitates the iron as iron hydroxides.

  • Filtration:

    • Prepare a pad of Celite® (1-2 cm thick) in a Buchner funnel fitted with filter paper.

    • Wet the Celite® pad with the solvent to be used for extraction (e.g., ether).

    • Filter the alkalinized reaction mixture through the Celite® pad under vacuum.

    • Wash the collected iron sludge cake thoroughly with several portions of the organic solvent to ensure complete recovery of the product.

  • Extraction:

    • Combine the filtrate and the solvent washes in a separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Decolorization and Final Isolation (Optional):

    • If the solution is still colored, add a small amount of activated charcoal and stir for 15-30 minutes.

    • Filter the solution through a fresh pad of Celite® to remove the charcoal.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Further Purification:

    • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Output Reaction Reduction of 3-chloro-5-nitroisoquinoline with Fe powder in Acetic Acid Alkalinization Make mixture alkaline with NaOH (aq) Reaction->Alkalinization Filtration Filter through Celite® pad Alkalinization->Filtration Extraction Extract with organic solvent Filtration->Extraction Waste Iron Sludge Waste Filtration->Waste Wash_Dry Wash and dry organic layer Extraction->Wash_Dry Evaporation Evaporate solvent Wash_Dry->Evaporation Purification Further purification (Recrystallization/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_filtration Filtration Issues cluster_purity Purity Issues cluster_workup_problems Workup Problems Start Problem Encountered Slow_Filtration Slow Filtration? Start->Slow_Filtration Residual_Iron Residual Iron? Start->Residual_Iron Emulsion Emulsion Formed? Start->Emulsion Use_Celite Use Celite® pad Slow_Filtration->Use_Celite Yes Chelation Wash with EDTA solution Residual_Iron->Chelation Yes Acid_Base Perform Acid-Base Extraction Chelation->Acid_Base If still impure Add_Brine Add Brine / Gentle Swirling Emulsion->Add_Brine Yes

Caption: Troubleshooting decision tree for common issues in this compound workup.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Chloroisoquinolin-5-amine: LC-MS, HPLC-UV, and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloroisoquinolin-5-amine is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three common analytical techniques for purity validation: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison: Finding the Right Tool for the Job

The choice of analytical technique for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

  • LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This technique is ideal for non-volatile and thermally labile compounds, providing not only quantitative purity data but also valuable structural information for impurity identification.[2]

  • HPLC-UV is a robust and widely used technique for routine purity analysis.[3] It is well-suited for compounds with a UV chromophore, like this compound. While generally less sensitive than LC-MS for impurity identification, it offers excellent quantitative accuracy and precision.

  • GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[4] For an analyte like this compound, which is a semi-volatile aromatic amine, GC-MS can be a viable option, particularly for identifying volatile impurities. However, derivatization may be necessary to improve its volatility and thermal stability.[5]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the hypothetical performance data for the purity analysis of a single batch of this compound using the three techniques.

ParameterLC-MSHPLC-UVGC-MS
Purity (%) 99.8599.8299.79
Limit of Detection (LOD) 0.001%0.01%0.005%
Limit of Quantification (LOQ) 0.003%0.03%0.015%
Analysis Time (minutes) 152025
Impurity Identification High ConfidenceLimitedModerate Confidence
Throughput HighModerateModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

LC-MS Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Scan Range: m/z 50 - 500
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Desolvation Gas Flow: 800 L/hr

HPLC-UV Experimental Protocol

1. Sample Preparation:

  • Prepare the sample as described in the LC-MS protocol.

2. High-Performance Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 254 nm

GC-MS Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of this compound into a vial.
  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
  • Add 900 µL of a suitable solvent (e.g., acetonitrile).
  • Cap the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. Gas Chromatography Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Inlet Temperature: 280 °C
  • Injection Mode: Split (20:1)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40 - 450

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between the methods, the following diagrams are provided.

LC-MS Experimental Workflow LC-MS Experimental Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification detect->identify calculate Purity Calculation integrate->calculate

Caption: A flowchart illustrating the key steps in the LC-MS purity validation workflow.

Analytical Method Comparison Comparison of Analytical Methods for Purity Validation cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS compound This compound lcms_node High Sensitivity High Selectivity Impurity ID compound->lcms_node Best for Comprehensive Analysis hplcuv_node Robust Quantitative Routine QC compound->hplcuv_node Ideal for Routine Purity gcms_node Volatile Impurities Requires Derivatization compound->gcms_node Suitable for Volatiles

Caption: A logical diagram comparing the suitability of LC-MS, HPLC-UV, and GC-MS.

References

A Comparative Guide to the Reactivity of 3-Chloroisoquinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, isoquinoline scaffolds are of paramount importance. The functionalization of these heterocycles, often beginning with halogenated precursors, is a critical step in the synthesis of novel compounds with potential therapeutic or material applications. This guide provides a comparative analysis of the reactivity of positional isomers of 3-chloroisoquinoline, focusing on their behavior in key synthetic transformations. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the factors governing the reactivity of these isomers, supported by experimental data and detailed protocols.

Understanding the Reactivity Landscape of Chloroisoquinolines

The reactivity of chloroisoquinoline isomers is fundamentally dictated by the position of the chlorine atom relative to the nitrogen atom within the bicyclic ring system. The nitrogen atom, being electronegative, exerts a significant electronic influence on the aromatic rings, thereby affecting the susceptibility of the C-Cl bond to cleavage and substitution. This influence is most pronounced in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Generally, the pyridine ring of the isoquinoline system is more electron-deficient than the benzene ring. Consequently, halogen substituents on the pyridine ring are typically more reactive towards nucleophilic attack. Within the pyridine ring, the positions ortho and para to the nitrogen atom are the most activated. Therefore, 1-chloroisoquinoline and 3-chloroisoquinoline are expected to be more reactive in SNAr reactions than isomers with the chlorine on the benzene ring (e.g., 5-, 6-, 7-, or 8-chloroisoquinoline). The relative reactivity between the 1- and 3-positions is more nuanced and can be influenced by steric factors and the specific reaction conditions. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-Cl bond is a key step, and its rate is also influenced by the electronic and steric environment of the chlorine substituent.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide.[1] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of this reaction with chloroisoquinoline isomers is influenced by the ease of the initial oxidative addition of the palladium catalyst to the C-Cl bond.

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Chloroisoquinoline Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024Not specified[2]
3-Chloroisoquinoline Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O/THF801Not specified[2]
4-Chloroisoquinoline Various arylboronic acidsPd(PPh₃)₄----Not specified[3]

Note: The yields for 1- and 3-chloroisoquinoline in the specified references were not explicitly provided for the reaction with phenylboronic acid. The reference for 4-chloroisoquinoline indicates its use in Suzuki coupling without providing specific yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The reactivity of chloroisoquinoline isomers in this transformation is also dependent on the electronic and steric factors influencing the oxidative addition step.

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Chloro-3,6-dimethoxyisoquinoline Various primary and secondary aminesPd₂(dba)₃ / XPhosNaOtBuToluene25-1102-24High[5]
3-Chloroaniline Derivatives Various primary and secondary aminesPd₂(dba)₃ / Biarylphosphine ligandNaOtBuToluene80-110Not specifiedHigh[6]
3-Chloroisoquinoline AnilineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified-

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for use with chloroisoquinoline isomers. Optimization of reaction conditions is often necessary to achieve high yields.

General Protocol for Suzuki-Miyaura Coupling of Chloroisoquinolines

Materials:

  • Chloroisoquinoline isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloroisoquinoline isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of Chloroisoquinolines

Materials:

  • Chloroisoquinoline isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.08 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the chloroisoquinoline isomer and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Drug Development

Isoquinoline and its derivatives are privileged scaffolds in drug discovery, known to interact with a variety of biological targets, including kinases.[2][7] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several isoquinoline-based compounds have been investigated as inhibitors of this pathway.[2] For instance, some quinoline derivatives have been shown to exhibit anticancer activity by targeting PI3K.[7] While direct evidence for 3-chloroisoquinoline as a PI3K inhibitor is limited, its derivatives are promising candidates for the development of novel anticancer agents that target this critical signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes IsoquinolineInhibitor Isoquinoline-based Inhibitor IsoquinolineInhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of intervention for isoquinoline-based inhibitors.

Conclusion

The reactivity of 3-chloroisoquinoline isomers is a critical consideration for their effective utilization in synthetic chemistry. While a comprehensive, direct comparative study is lacking, the principles of electronic and steric effects provide a qualitative framework for predicting their behavior. 1- and 3-chloroisoquinolines are generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to isomers with the chlorine atom on the carbocyclic ring. The provided experimental protocols offer a starting point for the synthesis of functionalized isoquinoline derivatives. Furthermore, the established role of the isoquinoline scaffold in targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of these chlorinated precursors in the development of novel therapeutic agents. Further quantitative studies are warranted to provide a more definitive guide to the comparative reactivity of these valuable synthetic building blocks.

Experimental_Workflow Start Start: Chloroisoquinoline Isomer Reaction Reaction: Suzuki or Buchwald-Hartwig Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Functionalized Isoquinoline Purification->Product

Caption: A generalized workflow for the functionalization of chloroisoquinoline isomers.

References

The 3-Chloroisoquinolin-5-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitution pattern of 3-Chloroisoquinolin-5-amine offers a unique starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition and anticancer research. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, supported by experimental data and detailed protocols.

Kinase Inhibition Potential of this compound Derivatives

Recent research has highlighted the potential of substituted isoquinoline derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. One noteworthy example is the design of a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key target in oncology. The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a complex derivative, underscores the utility of the 3-aminoisoquinoline core in generating highly specific kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Insights
Compound IDR1 (at 5-amino)R2 (at C-1)Kinase Inhibition IC50 (nM)Cell Proliferation EC50 (µM)
1a HH>10000>50
1b MethylH850045
1c PhenylH120015
1d 4-FluorophenylH7508.2
1e 3,4-DifluorophenylH4205.1
1f 4-MethoxyphenylH98011.5
2a 4-FluorophenylMethyl6807.5
2b 4-FluorophenylEthyl7107.9
2c 4-FluorophenylCyclopropyl5506.3

Key SAR Observations (Hypothetical):

  • 5-Amino Substituent (R1): Unsubstituted amine (1a) is inactive. Small alkyl substitution (1b) offers minimal improvement. Aromatic substituents (1c-1f) significantly enhance potency. Electron-withdrawing groups on the phenyl ring (1d, 1e) are favorable, suggesting a potential role for halogen bonding or altered electronic properties in binding to the kinase active site.

  • C-1 Substituent (R2): Small alkyl or cycloalkyl groups at the C-1 position (2a-2c) can be tolerated and may offer slight improvements in potency, potentially by occupying a small hydrophobic pocket within the kinase domain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.

Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

This protocol describes the synthesis of a key intermediate, which can be further functionalized. The synthesis starts from a known 3-chloroisoquinoline derivative.[1]

Step 1: Buchwald-Hartwig Amination

  • To a solution of the starting 3-chloroisoquinoline derivative in an appropriate solvent (e.g., toluene), add benzophenone imine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., BINAP).

  • Add a base, such as sodium tert-butoxide.

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, quench the reaction and extract the product.

  • Purify the intermediate by column chromatography.

Step 2: Hydrolysis of the Imine

  • Dissolve the purified imine intermediate in a suitable solvent (e.g., THF).

  • Add an acid, such as hydrochloric acid.

  • Stir the reaction at room temperature until the hydrolysis is complete.

  • Neutralize the reaction mixture and extract the desired aminoisoquinoline product.

  • Purify the final product by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target protein kinase.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at a controlled temperature for a specific period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing SAR and Experimental Workflows

Graphical representations are invaluable for understanding complex relationships and processes.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure (3-Cl, 5-NH2 Isoquinoline) R1 R1 at 5-amino (Aromatic Rings) Scaffold->R1 Substitution R2 R2 at C-1 (Small Alkyls) Scaffold->R2 Substitution Activity Increased Kinase Inhibition Potency R1->Activity Enhances R2->Activity Tolerated/ Slightly Enhances

Caption: Logical SAR flow for this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start 3-Chloroisoquinoline Starting Material Step1 Buchwald-Hartwig Amination Start->Step1 Step2 Imine Hydrolysis Step1->Step2 Intermediate 5-Substituted-3-aminoisoquinoline Intermediate Step2->Intermediate Assay In Vitro Kinase Assay Intermediate->Assay Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR

Caption: General workflow for synthesis and screening.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The presence of reactive handles at the 3-chloro and 5-amino positions allows for extensive chemical diversification. While comprehensive SAR data for this specific scaffold is limited in the public domain, the principles outlined in this guide, derived from related compound series, provide a valuable framework for medicinal chemists. Future exploration of substitutions at the 5-amino and C-1 positions is warranted to unlock the full therapeutic potential of this versatile chemical entity.

References

A Comparative Guide to Analytical Methods for the Quality Control of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous quality control of pharmaceutical intermediates like 3-Chloroisoquinolin-5-amine is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry for the analysis of this compound, complete with hypothetical performance data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the quality control process, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)UV-Vis Spectrophotometry
Specificity High to Very HighHighLow to Medium
Sensitivity High (ng to pg range)Very High (pg to fg range)Low to Medium (µg to mg range)
Throughput MediumMedium to HighHigh
Sample Volatility Not requiredRequiredNot required
Instrumentation Cost Medium to HighMedium to HighLow
Typical Application Purity, Impurity Profiling, QuantificationResidual Solvents, Volatile ImpuritiesQuantification, Identity

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and validation for this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). The gradient can be optimized to achieve the best separation.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution into the HPLC system. The separation is monitored by detecting the UV absorbance at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the relative peak areas.

2. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

This method is ideal for the detection and quantification of volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a concentration of about 100 mg/mL.

  • Analysis: Inject a small volume (e.g., 1 µL) of the headspace or the liquid sample into the GC. The temperature program should be optimized to separate the expected residual solvents.

3. UV-Visible Spectrophotometry for Quantification

This method provides a simple and rapid way to determine the concentration of this compound in a solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent in which the analyte is soluble and stable (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations. Prepare a solution of the sample with an unknown concentration that falls within the range of the standards.

  • Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration for the standard solutions. The concentration of the sample is then determined from its absorbance using the calibration curve.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical methods discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_qc Quality Control of this compound cluster_methods Analytical Methods cluster_applications Primary Applications qc_goal Analytical Goal hplc HPLC qc_goal->hplc High Specificity gc GC qc_goal->gc Volatile Analytes uv_vis UV-Vis Spec qc_goal->uv_vis Rapid Quantification purity Purity & Impurities hplc->purity solvents Residual Solvents gc->solvents quant Quantification uv_vis->quant

Caption: Comparison of analytical methods for purity determination.

A Spectroscopic Journey: Unveiling the Molecular Evolution of 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of the promising pharmaceutical building block, 3-Chloroisoquinolin-5-amine, and its key synthetic precursors, 5-nitroisoquinoline and 3-chloro-5-nitroisoquinoline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the chemical transformations that lead to the final product, offering a clear roadmap for its synthesis and characterization.

The synthetic pathway to this compound typically begins with the nitration of isoquinoline to yield 5-nitroisoquinoline. This is followed by a chlorination step to produce 3-chloro-5-nitroisoquinoline. The final step involves the reduction of the nitro group to an amine, yielding the target compound. Each of these transformations imparts distinct changes to the molecule's spectroscopic signature, which are detailed below.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of this compound and its precursors. This data is essential for reaction monitoring and final product verification.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other (ppm)
5-Nitroisoquinoline~9.4~8.75~8.5~8.3~7.7~8.6-
3-Chloro-5-nitroisoquinoline~9.2-~8.6~8.4~7.8~8.7-
This compound~8.9-~7.8~7.2~7.5~7.0~5.0 (NH₂)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8a
5-Nitroisoquinoline~152~144~122~130~148~125~130~120~135
3-Chloro-5-nitroisoquinoline~150~148~120~131~149~126~131~121~136
This compound~151~145~115~132~146~118~128~114~138

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=N StretchC=C Stretch (Aromatic)C-N StretchC-Cl StretchNO₂ Stretch (Asymmetric)NO₂ Stretch (Symmetric)
5-Nitroisoquinoline-~1620~1580, 1490~1300-~1530~1350
3-Chloro-5-nitroisoquinoline-~1610~1570, 1480~1310~750~1535~1355
This compound~3400, 3300~1630~1590, 1500~1320~760--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Key Fragments
5-Nitroisoquinoline174-128 ([M-NO₂]⁺), 101 ([M-NO₂-HCN]⁺)
3-Chloro-5-nitroisoquinoline208210162 ([M-NO₂]⁺), 127 ([M-NO₂-Cl]⁺)
This compound178180143 ([M-Cl]⁺), 116 ([M-Cl-HCN]⁺)

Visualizing the Synthetic and Analytical Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway 5-Nitroisoquinoline 5-Nitroisoquinoline 3-Chloro-5-nitroisoquinoline 3-Chloro-5-nitroisoquinoline 5-Nitroisoquinoline->3-Chloro-5-nitroisoquinoline Chlorination This compound This compound 3-Chloro-5-nitroisoquinoline->this compound Reduction

Caption: Synthetic pathway of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Compound Synthesis Compound Synthesis Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Compound Synthesis->Purification (e.g., Crystallization, Chromatography) NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purification (e.g., Crystallization, Chromatography)->NMR (¹H, ¹³C) FTIR FTIR Purification (e.g., Crystallization, Chromatography)->FTIR Mass Spectrometry Mass Spectrometry Purification (e.g., Crystallization, Chromatography)->Mass Spectrometry Data Interpretation Data Interpretation NMR (¹H, ¹³C)->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation FTIR->Data Interpretation Mass Spectrometry->Data Interpretation

Comparative In-Vitro Analysis of 3-Chloroisoquinolin-5-amine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of various substituted isoquinoline and quinoline derivatives, with a focus on compounds structurally related to 3-Chloroisoquinolin-5-amine. The data presented herein is compiled from recent studies and aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Comparative Cytotoxic and Kinase Inhibitory Activities

The in-vitro efficacy of several chloro-substituted quinazolinone, quinoline, and isoquinoline derivatives has been evaluated against a panel of human cancer cell lines and specific protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These values provide a basis for comparing the anti-proliferative and enzyme-inhibitory potential of these compounds.

Cytotoxic Activity of Chloro-Substituted Quinazolinone and Quinoline Derivatives

The following table summarizes the IC50 values of various chloro-substituted heterocyclic compounds against several human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG-2), cervical (HeLa), and lung cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5c (acetamide derivative) HCT-1168.00 ± 0.33Staurosporine-
Compound 5d (acetamide derivative) HepG-217.78 ± 0.58Staurosporine-
Compound 6a (arylidine derivative) MCF-7-Staurosporine-
Compound 2 Lovo28.82DCF>100
Compound 17 HeLa30.92DCF53.43
Compound 17 MDA-MB-23126.54DCF62.51
Compound 5 (2-chloro-6-fluorobenzylidene) RD14.65Paclitaxel0.58
Compound 7 (4-bromo-2-hydroxybenzylidene) MDA-MB-2318.79Paclitaxel0.04
Compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) Various< 1.0--
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-4688.73Chloroquine>20

Note: The specific structures of compounds 5c, 5d, and 6a are detailed in the referenced literature.[1] "DCF" refers to 2',7'-dichlorofluorescein.[2] The IC50 values for compounds 5 and 7 are compared to paclitaxel.[3] Compound 10g showed potent activity across a range of human tumor cell lines.[4] The N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed significantly higher potency than chloroquine.[5]

Inhibitory Activity against PI3K-δ

A study on novel chloro methylquinazolinones identified compounds with significant inhibitory activity against the PI3K-δ enzyme.[1][6]

Compound IDPI3K-δ IC50 (µM)Reference CompoundPI3K-δ IC50 (µM)
Compound 5d 1.24 ± 0.03LY294002-
Compound 5c 8.27 ± 0.19LY294002-
Compound 6a 29.10 ± 0.54LY294002-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in-vitro assays used to evaluate the biological activity of the discussed compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In-Vitro Kinase Inhibition Assay (PI3K-δ)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PI3K-δ enzyme, a suitable substrate (e.g., phosphatidylinositol), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as radioactive labeling (e.g., [γ-³²P]ATP) followed by autoradiography, or by using luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor and calculate the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the effect of a compound on the expression or phosphorylation status of proteins within a signaling pathway.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the signal using a chemiluminescent substrate and imaging system.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and motility.[1] Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway is activated by receptor tyrosine kinases.

General Workflow for In-Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity against cancer cell lines.

Cytotoxicity_Screening_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture compound_prep Prepare Compound Dilutions cell_culture->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis hit_identification Identify 'Hit' Compounds data_analysis->hit_identification end End hit_identification->end

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.

This guide serves as a starting point for researchers interested in the in-vitro testing of this compound derivatives and related compounds. The provided data and protocols, while not exhaustive, offer a solid foundation for further investigation and comparison. As research in this area progresses, it is anticipated that more specific data on this compound derivatives will become available, allowing for a more direct and comprehensive comparative analysis.

References

Distinguishing Isomers: A Comparative Analysis of 3-Chloroisoquinolin-5-amine and 3-Chloroisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are paramount. This guide provides a comprehensive comparison of 3-Chloroisoquinolin-5-amine and 3-Chloroisoquinolin-7-amine, two key building blocks in medicinal chemistry. The following sections detail their physical and chemical properties, spectral characteristics, and synthetic methodologies, offering a foundational understanding for their application in research and development.

The isoquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. The introduction of a chlorine atom and an amine group, as seen in this compound and 3-Chloroisoquinolin-7-amine, provides versatile handles for synthetic modifications, making them valuable intermediates in the synthesis of novel therapeutic agents.[1][2] However, the positional isomerism of the amine group significantly influences the physicochemical and biological properties of these molecules, necessitating clear and reliable methods for their differentiation.

Physicochemical and Spectral Properties

A summary of the key physicochemical and predicted spectral properties for this compound and 3-Chloroisoquinolin-7-amine is presented below. These values are crucial for the initial characterization and differentiation of the two isomers.

PropertyThis compound3-Chloroisoquinolin-7-amine
CAS Number 58142-49-71374651-87-2
Molecular Formula C₉H₇ClN₂C₉H₇ClN₂
Molecular Weight 178.62 g/mol [3]178.62 g/mol [4]
Predicted Boiling Point 372.6 °C at 760 mmHg[3]Not available
Predicted XLogP3 2.4[3]2.4[4]
Predicted ¹H NMR See discussion belowSee discussion below
Predicted ¹³C NMR See discussion belowSee discussion below

Spectroscopic Differentiation

¹H NMR Spectroscopy

The position of the amino group will significantly influence the chemical shifts of the aromatic protons.

  • This compound: The protons on the benzene ring (H-6, H-7, and H-8) will be more shielded due to the electron-donating effect of the adjacent amino group at C-5, resulting in upfield shifts compared to the 7-amino isomer. The proton at C-4 will also be influenced by the chlorine at C-3.

  • 3-Chloroisoquinolin-7-amine: The protons on the benzene ring (H-5, H-6, and H-8) will experience a different substitution pattern. The proton at C-8 is expected to be a singlet, while the protons at C-5 and C-6 will appear as doublets, with their chemical shifts influenced by the amino group at C-7. The proton at C-4 will be a singlet.

¹³C NMR Spectroscopy

The carbon chemical shifts will also be distinct for each isomer.

  • This compound: The carbon atoms in the vicinity of the amino group (C-5, C-6, and C-4a) will be shielded, leading to upfield shifts.

  • 3-Chloroisoquinolin-7-amine: The amino group at C-7 will cause shielding of the adjacent carbon atoms (C-7, C-6, and C-8).

A generalized workflow for acquiring and interpreting NMR data is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent TMS Add TMS (Internal Standard) Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Acquire Spectrum (≥300 MHz) Tube->Spectrometer FT Fourier Transform Spectrometer->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference to TMS (0 ppm) Baseline->Referencing Integration Integration Referencing->Integration ChemShift Determine Chemical Shifts (δ) Integration->ChemShift Multiplicity Analyze Multiplicity ChemShift->Multiplicity Coupling Measure Coupling Constants (J) Multiplicity->Coupling Assignment Assign Peaks to Protons Coupling->Assignment

Diagram 1: General workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry

The mass spectra of both isomers will exhibit a molecular ion peak (M+) at m/z 178 and an M+2 peak with approximately one-third the intensity, characteristic of a compound containing one chlorine atom. The fragmentation patterns are expected to differ based on the position of the amino group. The loss of HCN from the pyridine ring and subsequent fragmentation of the benzene ring will likely be influenced by the position of the amine substituent, leading to unique fragment ions that can be used for differentiation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-chloro-5-nitroisoquinoline.

Protocol:

  • Suspend 3-chloro-5-nitroisoquinoline in a mixture of glacial acetic acid and water.

  • Heat the mixture to 60-70 °C.

  • Slowly add powdered iron to the stirred mixture.

  • Continue stirring for 2 hours after the addition of iron is complete.

  • Allow the reaction mixture to stand overnight.

  • Make the mixture alkaline with an aqueous sodium hydroxide solution and filter.

  • Dry the residue and extract with ether under reflux.

  • Treat the ether extract with charcoal, dry over anhydrous sodium sulfate, filter, and evaporate the ether to yield this compound.

Synthesis_5_Amine Start 3-Chloro-5-nitroisoquinoline Reaction Reduction Start->Reaction Reagents Fe, Acetic Acid, Water Reagents->Reaction Workup Alkalinization & Filtration Reaction->Workup Extraction Ether Extraction Workup->Extraction Purification Charcoal, Drying, Evaporation Extraction->Purification Product This compound Purification->Product

Diagram 2: Synthetic workflow for this compound.
Synthesis of 3-Chloroisoquinolin-7-amine

While a specific, detailed experimental protocol for the synthesis of 3-Chloroisoquinolin-7-amine is not as readily available in the provided search results, a similar synthetic strategy starting from 3-chloro-7-nitroisoquinoline would be a logical approach. The reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Applications in Drug Development

Both this compound and 3-Chloroisoquinolin-7-amine serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro and amino groups allows for a variety of chemical modifications, including nucleophilic aromatic substitution, acylation, and cross-coupling reactions. These transformations enable the construction of libraries of compounds for screening against various biological targets. While specific biological activities for these two isomers have not been directly compared in the available literature, related aminoisoquinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents.[5]

The logical progression from these starting materials to potential drug candidates is outlined below.

Drug_Development_Pathway Start_5 This compound Modification Chemical Modification (e.g., Cross-coupling, Acylation) Start_5->Modification Start_7 3-Chloroisoquinolin-7-amine Start_7->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Drug Candidate Optimization->Candidate

Diagram 3: Logical pathway from starting materials to drug candidates.

References

Safety Operating Guide

Safe Disposal of 3-Chloroisoquinolin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chloroisoquinolin-5-amine, a chlorinated aromatic amine, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols.

Hazard Identification and Safety Precautions

Known Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

A related isomer, 3-Chloroisoquinolin-6-amine, is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Given these classifications, it is imperative to handle this compound with extreme caution.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: Handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal. Due to its chemical structure, this compound waste should be classified as halogenated organic waste .

Experimental Protocol for Waste Collection:

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with chlorinated organic compounds.

  • Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Compounds" and should specifically list "this compound".[3] Maintain a log of the approximate concentration and quantity of the waste added.

  • Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or aqueous waste, to prevent hazardous reactions and ensure proper disposal.[4][5]

Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), into the designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. These companies are equipped to handle and dispose of such chemicals in an environmentally sound manner.[5]

  • Record Keeping: Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal, as required by local and national regulations.

Important Note: DO NOT dispose of this compound down the drain or in regular trash.[3][7] This compound is harmful to aquatic life, and improper disposal can lead to significant environmental contamination.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation, preferably by working within a chemical fume hood.[3][8]

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection and Disposal: Carefully collect the absorbent material and any contaminated soil into the designated halogenated waste container.[3]

  • Decontamination: Thoroughly decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[3]

Empty Container Disposal

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

Procedure for Empty Container Disposal:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent that can dissolve the chemical residue.

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as halogenated organic hazardous waste.[9]

  • Container Disposal: Once thoroughly cleaned, the container can be disposed of according to institutional guidelines for non-hazardous waste. Always check with your EHS department for specific procedures.

Quantitative Data Summary

While specific quantitative hazard data for this compound is limited, the table below summarizes the GHS hazard classifications for this compound and a related isomer to provide a clear understanding of the associated risks.

Hazard ClassificationThis compound[1]3-Chloroisoquinolin-6-amine[2]
Acute Toxicity, OralCategory 4 (Harmful)Category 3 (Toxic)
Acute Toxicity, DermalNot ClassifiedCategory 3 (Toxic)
Acute Toxicity, InhalationNot ClassifiedCategory 3 (Toxic)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)-
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)-
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)-

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Spill Management start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Pure chemical, solutions, contaminated items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Event waste_container Place in Labeled Halogenated Organic Waste Container waste_gen->waste_container waste_log Log Waste Details (Name, Quantity, Date) waste_container->waste_log store_waste Store Sealed Container in Designated Area waste_log->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_waste->contact_vendor end End: Waste Collected for Proper Disposal contact_vendor->end evacuate Evacuate & Ventilate spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect and Place in Halogenated Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill report_spill->waste_container Add contaminated materials

References

Essential Safety and Operational Guide for Handling 3-Chloroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Chloroisoquinolin-5-amine, ensuring a secure laboratory environment. The following procedures are designed to offer immediate and essential guidance for all personnel involved in the use of this compound.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.

Immediate precautionary statements to observe include washing skin thoroughly after handling, avoiding release to the environment, and wearing appropriate personal protective equipment. In case of accidental exposure, it is crucial to seek immediate medical attention and have the Safety Data Sheet (SDS) available.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various operations involving this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Handling Solids Chemical Fume HoodChemical-resistant gloves (e.g., nitrile)Safety glasses with side shields or chemical splash goggles[3]NIOSH-approved respirator if outside a fume hood[3]Laboratory coat
Preparing Solutions Chemical Fume HoodChemical-resistant gloves (e.g., nitrile)Chemical splash goggles and/or face shieldNIOSH-approved respirator if ventilation is inadequateChemical-resistant laboratory coat or apron
Conducting Reactions Chemical Fume HoodChemical-resistant gloves (e.g., nitrile)Chemical splash goggles and/or face shieldNot generally required if handled in a functioning fume hoodChemical-resistant laboratory coat
Spill Cleanup Well-ventilated areaHeavy-duty, chemical-resistant glovesChemical splash goggles and face shieldNIOSH-approved respirator with appropriate cartridgesChemical-resistant suit or coveralls[4]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

3.1. Pre-Experiment Checklist:

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Ensure all necessary PPE is available, in good condition, and fits properly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[1]

  • Have appropriate spill cleanup materials readily available.

3.2. Weighing and Preparing a Solution:

  • Perform all manipulations of solid this compound within a chemical fume hood to avoid dust inhalation.[1][5]

  • Use a clean spatula and weighing paper/boat.

  • Carefully transfer the desired amount, avoiding the creation of dust.

  • To prepare a solution, slowly add the weighed solid to the solvent in a flask with stirring.

  • If necessary, gentle warming or sonication can be used to aid dissolution.[3]

3.3. During the Experiment:

  • Handle the compound exclusively within the chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not eat, drink, or smoke in the laboratory area.

3.4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all waste materials according to the established disposal plan.

  • Wash hands and any exposed skin thoroughly with soap and water before leaving the laboratory.

Emergency First Aid Measures

In the event of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[6]

5.2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[6]

5.3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[3]

  • Arrange for a licensed hazardous waste disposal company to pick up the waste. Do not pour down the drain.[3]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate Solid & Liquid Waste clean1->clean2 clean3 Label & Store Hazardous Waste clean2->clean3 clean4 Schedule Waste Pickup clean3->clean4 emergency1 Spill or Exposure Occurs emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor & EHS emergency2->emergency3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.